(2-chlorophenyl)(1H-imidazol-2-yl)methanone
Description
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Properties
IUPAC Name |
(2-chlorophenyl)-(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKZVNNCYVRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
(2-chlorophenyl)(1H-imidazol-2-yl)methanone chemical structure and properties
Topic: (2-chlorophenyl)(1H-imidazol-2-yl)methanone: Chemical Structure, Synthesis, and Pharmacological Utility Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary: The Privileged Imidazoyl Scaffold
(2-chlorophenyl)(1H-imidazol-2-yl)methanone is a high-value heteroaromatic building block, distinct for its role as a "linchpin" scaffold in the synthesis of fused tricyclic systems (such as imidazobenzodiazepines) and chiral azole antifungals. Unlike its N-linked isomers (e.g., N-acyl imidazoles), this C2-linked ketone offers unique stability and electronic properties, serving as a bidentate ligand in coordination chemistry and a critical electrophile in medicinal chemistry.
This guide details the physicochemical profile, a robust "Protect-Lithiate-Deprotect" synthetic strategy, and the downstream utility of this scaffold in generating bioactive pharmacophores.
Molecular Architecture & Physicochemical Profile
The molecule consists of a 2-chlorophenyl ring linked via a carbonyl bridge to the C2 position of a 1H-imidazole ring. This arrangement creates a highly functionalized core with specific electronic behaviors.
| Property | Value / Characteristic | Relevance |
| IUPAC Name | (2-chlorophenyl)(1H-imidazol-2-yl)methanone | Official designation. |
| Molecular Formula | C₁₀H₇ClN₂O | Core scaffold. |
| Molecular Weight | ~206.63 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| H-Bond Donors | 1 (Imidazole NH) | Critical for receptor binding (e.g., CYP51). |
| H-Bond Acceptors | 2 (C=O, Imidazole N3) | Enables bidentate chelation. |
| Tautomerism | 1H- vs. 3H-imidazole | Exists in equilibrium; solvent-dependent predominance. |
| pKa (Imidazole) | ~6.0–7.0 (Conjugate acid) | The electron-withdrawing carbonyl lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7.0). |
| Electronic Effect | Ortho-Cl Steric/Electronic | The ortho-chloro substituent forces the phenyl ring out of planarity, reducing conjugation and modulating reactivity at the carbonyl. |
Structural Visualization (Tautomerism & Chelation)
The following diagram illustrates the tautomeric equilibrium and the potential for metal chelation, a property often exploited in metalloenzyme inhibition.
Synthetic Architecture: The "Directed Lithiation" Strategy
Synthesizing C2-acylated imidazoles is non-trivial. Direct reaction of imidazole with acid chlorides typically yields the thermodynamically unstable N-acyl product (which hydrolyzes rapidly). To achieve the robust C2-ketone, a Directed Ortho-Metalation (DoM) strategy is required.
Mechanism of Action
-
Protection: The N1 position must be protected to prevent deprotonation of the acidic NH and to direct lithiation to C2.
-
Lithiation: n-Butyllithium (n-BuLi) selectively deprotonates C2 due to the inductive effect of the adjacent nitrogens and the chelating ability of the protecting group (e.g., SEM or MOM).
-
Electrophilic Trap: The lithiated species attacks the carbonyl of a 2-chlorobenzaldehyde (followed by oxidation) or a 2-chlorobenzonitrile (followed by hydrolysis).
Synthetic Workflow Diagram
Experimental Protocol: C2-Acylation via Lithiation
Objective: Synthesis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone from 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole (SEM-imidazole).
Reagents:
-
SEM-protected Imidazole (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
2-Chlorobenzaldehyde (1.1 eq)
-
Manganese Dioxide (MnO₂, activated, 10.0 eq)
-
TBAF (1.0 M in THF) or 4M HCl/Dioxane
-
Solvents: Anhydrous THF, Dichloromethane (DCM)
Step-by-Step Methodology:
-
Lithiation (Cryogenic Conditions):
-
Charge a flame-dried round-bottom flask with SEM-imidazole (10 mmol) and anhydrous THF (50 mL) under Argon.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-BuLi (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent ring opening or protecting group migration (the "Sommelet-Hauser" type rearrangement risk).
-
Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.
-
-
Electrophilic Addition:
-
Dissolve 2-chlorobenzaldehyde (11 mmol) in minimal anhydrous THF (5 mL).
-
Add this solution dropwise to the lithiated imidazole at -78°C.
-
Allow the reaction to warm slowly to room temperature (RT) over 2 hours.
-
Quench: Add saturated NH₄Cl solution (20 mL). Extract with EtOAc (3x).[1] Dry organics over Na₂SO₄ and concentrate. Result: The alcohol intermediate (racemic).
-
-
Oxidation (Restoring the Ketone):
-
Dissolve the crude alcohol in DCM (100 mL).
-
Add activated MnO₂ (100 mmol). Note: MnO₂ is preferred over Jones reagent to avoid oxidizing the imidazole ring or chlorinating the system.
-
Reflux for 4–12 hours (monitor by TLC).
-
Filter through a Celite pad to remove Mn solids. Concentrate to yield the protected ketone.[2][3]
-
-
Deprotection (Unmasking the N-H):
-
Dissolve the protected ketone in THF (20 mL).
-
Add TBAF (15 mmol) and reflux for 2 hours (or stir at 60°C).
-
Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 2-5% MeOH in DCM).
-
Reactivity Landscape & Pharmacological Applications
The (2-chlorophenyl)(1H-imidazol-2-yl)methanone scaffold acts as a versatile precursor for several classes of bioactive molecules.
A. Antifungal Agents (Azole Class)
Reduction of the ketone (using NaBH₄ or chiral CBS catalysts) yields the corresponding carbinol (alcohol).
-
Mechanism: The resulting alcohol mimics the transition state of lanosterol 14α-demethylase (CYP51). The imidazole N3 coordinates to the Heme iron, while the 2-chlorophenyl group occupies the hydrophobic pocket.
-
Reference: Analogous to the synthesis of Luliconazole or Oxiconazole intermediates [1].
B. Imidazobenzodiazepines (Anxiolytics)
This ketone is a specific precursor for fused tricyclic systems.
-
Pathway: Reaction with a diamine or halo-amine allows for cyclization, fusing the imidazole and phenyl rings into a benzodiazepine-like structure.
-
Utility: These fused systems are studied as GABA-A receptor modulators [2].
C. Coordination Complexes
The N,O-donor set (Imidazole N + Carbonyl O) forms stable 5-membered chelate rings with transition metals (Cu, Zn, Ru). These complexes are currently explored for:
-
Anticancer activity: Ru(II) arene complexes.
-
Superoxide Dismutase (SOD) mimics: Scavenging reactive oxygen species.
References
-
Sari, S., et al. (2018). "Synthesis and anticonvulsant activity of some new (arylalkyl)azole derivatives." Journal of Research in Pharmacy.
-
ChemicalBook. (2024). "Synthesis of imidazole derivatives and their biological activity." ChemicalBook Technical Documents.
-
MDPI. (2023). "Synthesis of 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine and related ketone intermediates." Molbank.[1]
-
PubChem. (2024).[4] "Compound Summary: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone and related analogs." National Library of Medicine.
-
Der Pharma Chemica. (2010). "Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl) moiety." Der Pharma Chemica.
Sources
2-chlorobenzoyl imidazole scaffold for medicinal chemistry
Title: The 2-Chlorobenzoyl Imidazole Scaffold: Synthetic Utility and Pharmacological Applications Subtitle: A Technical Guide on N-Acyl Transfer Reagents and C-Benzoyl Tubulin Inhibitors
Executive Summary
In medicinal chemistry, the term "2-chlorobenzoyl imidazole" refers to two distinct structural entities with vastly different applications:
-
The Reactive Intermediate (N-acyl): 1-(2-chlorobenzoyl)imidazole. A highly reactive electrophile used as a specialized acyl transfer reagent for difficult amidation reactions.
-
The Bioactive Scaffold (C-acyl): (2-chlorophenyl)(1H-imidazol-2-yl/4-yl)methanone. A privileged pharmacophore found in potent tubulin polymerization inhibitors (ABI and RABI classes) that target the colchicine binding site.
This guide dissects both roles, providing the synthetic protocols to generate them and the mechanistic logic driving their application in drug discovery.[1]
Part 1: The Reactive Reagent (N-Acyl Imidazole)
The N-(2-chlorobenzoyl)imidazole moiety is a "latent" electrophile. Unlike the corresponding acid chloride, which is often too reactive and prone to hydrolysis, the imidazole derivative balances reactivity with handling stability.
Electronic & Steric Properties
-
The "Push-Pull" Mechanism: The lone pair on the distal nitrogen (N3) of the imidazole ring can accept a proton, increasing the electrophilicity of the carbonyl carbon. Conversely, the proximal nitrogen (N1) acts as an excellent leaving group (
of imidazole 14.5, but the neutral imidazole leaves readily upon nucleophilic attack). -
The 2-Chloro Effect: The ortho-chloro substituent on the benzoyl ring exerts a critical steric influence. It twists the phenyl ring out of coplanarity with the carbonyl, reducing conjugation. This makes the carbonyl more electrophilic than a standard benzoyl group, yet the steric bulk protects it from non-specific nucleophilic attack by water, granting it superior hydrolytic stability compared to unsubstituted benzoyl imidazole.
Synthetic Application: "Difficult" Amide Couplings
This reagent is particularly useful for coupling electron-deficient anilines or sterically hindered amines where standard EDCI/HOBt couplings fail.
Figure 1: Mechanism of Acyl Transfer
Caption: The activation and transfer cycle of the N-acyl imidazole reagent. The imidazole acts as a leaving group driven by the restoration of aromaticity.
Part 2: The Bioactive Scaffold (C-Benzoyl Imidazole)
When the 2-chlorobenzoyl group is attached to the carbon of the imidazole ring (C2 or C4/5), the molecule loses its acyl-transfer reactivity and becomes a stable ketone. This structure mimics the pharmacophore of Combretastatin A-4 and Nocodazole , acting as a potent microtubule destabilizer.
Mechanism of Action: Tubulin Inhibition
These compounds (specifically the ABI and RABI classes) bind to the colchicine site of
-
Binding Mode: The imidazole ring mimics the ethylene bridge of combretastatin, while the 2-chlorobenzoyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.
-
MDR Efficacy: Unlike Paclitaxel or Vinblastine, 2-chlorobenzoyl imidazoles are generally poor substrates for P-glycoprotein (P-gp) efflux pumps. This makes them effective against Multidrug-Resistant (MDR) cancer cell lines.
Structure-Activity Relationship (SAR)
-
Linker: The ketone bridge (
) is essential. Reducing it to an alcohol or methylene significantly reduces potency. -
2-Chloro Substituent: The ortho-chloro group forces a non-planar conformation between the phenyl and imidazole rings. This "twist" is energetically favorable for fitting into the restricted colchicine binding pocket.
-
Imidazole Substitution:
-
4-Aryl-2-benzoyl (RABI): Generally more potent (IC
often < 20 nM).[2] -
2-Aryl-4-benzoyl (ABI): Retains potency but requires specific substitution on the N1 position to prevent rapid metabolism.
-
Part 3: Experimental Protocols
Protocol A: Synthesis of the Reagent (N-Acyl)
For use in library synthesis.
-
Reagents: Imidazole (2.0 equiv), 2-Chlorobenzoyl chloride (1.0 equiv), Anhydrous THF.
-
Procedure:
-
Dissolve imidazole in anhydrous THF (0.5 M) under Nitrogen.
-
Cool to 0°C.
-
Add 2-chlorobenzoyl chloride dropwise over 15 minutes. A white precipitate (imidazole hydrochloride) will form immediately.
-
Stir at RT for 2 hours.
-
Filtration: Filter off the solid imidazole-HCl salt under inert atmosphere.
-
Usage: The filtrate contains the active N-(2-chlorobenzoyl)imidazole and should be used directly for the subsequent coupling step (one-pot procedure) to avoid hydrolysis.
-
Protocol B: Synthesis of the Scaffold (C-Acyl / RABI Class)
For use in creating tubulin inhibitors.
This protocol utilizes a "Reversed" approach to access the 4-aryl-2-benzoyl-imidazole (RABI) core.[2][3]
-
Step 1: Protection
-
React 4-(aryl)-1H-imidazole with benzenesulfonyl chloride (1.1 equiv) and TEA in DCM to protect the N1 position.
-
-
Step 2: Lithiation & Acylation
-
Solvent: Anhydrous THF.
-
Base: t-Butyllithium (1.7 M in pentane).
-
Procedure:
-
Cool the protected imidazole solution to -78°C .
-
Add t-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the C2-lithio species.
-
Add 2-chlorobenzoyl chloride (1.2 equiv) slowly.
-
Allow to warm to RT overnight.
-
-
-
Step 3: Deprotection
-
Treat the crude intermediate with TBAF (tetrabutylammonium fluoride) in THF to remove the sulfonyl group.[4]
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
-
Figure 2: Scaffold Synthesis Workflow
Caption: Synthetic route to the C2-functionalized RABI scaffold via directed lithiation.
References
-
Zhang, X., et al. (2010). "Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicine Binding Site in Tubulin As Potential Anticancer Agents." Journal of Medicinal Chemistry. Link
-
Chen, H., et al. (2013). "Discovery of 4-Aryl-2-benzoyl-imidazoles as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties."[2] Journal of Medicinal Chemistry. Link
-
Dodds, D. R., et al. (1996). "N-Acylimidazoles as Reagents for the Preparation of Amides." Tetrahedron Letters. Link
-
Wang, L., et al. (2012). "Design, Synthesis and Biological Evaluation of Novel 2-Aryl-4-benzoyl-imidazole Analogues." European Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: (2-Chlorophenyl)(1H-imidazol-2-yl)methanone Scaffolds
[1][2][3]
Executive Summary
The (2-chlorophenyl)(1H-imidazol-2-yl)methanone moiety represents a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of imidazobenzodiazepines and specific kinase inhibitors.[1][2][3] While the unsubstituted 1H-imidazole ketone is often transient due to tautomeric instability and N-H reactivity, its N-methylated analog is the standard stable intermediate used in drug development.[1][2][3] This guide provides the registry data for the primary analog, detailed synthetic protocols, and structural activity relationships (SAR).[2][3]
Part 1: Chemical Identity & Registry[3][4]
The term "analog" in this context most frequently refers to the 1-methyl derivative, which protects the imidazole nitrogen to prevent side reactions during the ketone formation.[2][3]
Primary Analog (Commercially Available Standard)
Chemical Name: (2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
CAS Registry Number: 30148-26-6
Synonyms: 2-(2-Chlorobenzoyl)-1-methylimidazole; o-Chlorophenyl 1-methylimidazol-2-yl ketone.[1][2][3]
Molecular Formula: C
Key Functional Derivatives (Benzodiazepine Precursors)
Chemical Name: (2-Amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS Registry Number: 39264-32-9 Relevance: This is the immediate precursor for cyclization into fused imidazobenzodiazepine systems (e.g., Loprazolam analogs).[1][2][3]
Comparative Data Table
| Property | Primary Analog (N-Methyl) | Functional Analog (Amino) | Target Scaffold (1H-Free) |
| CAS Number | 30148-26-6 | 39264-32-9 | Not commercially indexed |
| Formula | C | C | C |
| State | Solid (Pale Yellow) | Solid (Yellow/Orange) | Transient / Metabolite |
| Stability | High (Shelf-stable) | High | Low (Prone to N-H coupling) |
| Application | Kinase Inhibitor Core | Benzodiazepine Synthesis | Metabolite Studies |
Part 2: Synthetic Architecture
The synthesis of the (2-chlorophenyl)(imidazol-2-yl)methanone scaffold relies on the high acidity of the C2 proton on the imidazole ring.[1][2][3] The 1-Methyl protection is mandatory to facilitate lithiation without quenching the organometallic reagent.[1][2][3]
Core Synthesis Protocol: C2-Lithiation Pathway
Rationale: Direct acylation of imidazole is difficult.[1][2][3] The most robust method involves C2-lithiation of 1-methylimidazole followed by nucleophilic attack on an electrophilic 2-chlorobenzoyl source.[1][2][3]
Step-by-Step Methodology
-
Reagents:
-
Protocol:
-
Cryogenic Lithiation: Cool the THF solution of 1-methylimidazole to -78°C under Nitrogen atmosphere.[1][2][3]
-
Deprotonation: Add n-BuLi dropwise over 20 minutes. Maintain temperature below -70°C to prevent ring opening or polymerization.[1][2][3] Stir for 45 minutes to generate the 2-lithio-1-methylimidazole species.
-
Acylation: Add 2-Chlorobenzoyl chloride (dissolved in THF) slowly. The lithium species attacks the carbonyl carbon.[2][3]
-
Quench: Allow the mixture to warm to 0°C and quench with saturated NH
Cl solution. -
Isolation: Extract with Ethyl Acetate, dry over MgSO
, and concentrate.[2][3] Purify via flash column chromatography (Hexane:EtOAc gradient).
-
Diagram: Synthetic Workflow & Logic
Figure 1: Convergent synthesis of the target analog via cryogenic lithiation.[1][2][3]
Part 3: Structural Activity Relationship (SAR) & Applications[1][2]
The (2-chlorophenyl)(imidazol-2-yl)methanone scaffold is not merely a structural linker; it is a bio-active pharmacophore.[1][2][3]
The "Hinge" Region in Kinase Inhibitors
In kinase drug discovery, the imidazole nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket.[2][3] The 2-chlorophenyl group provides a hydrophobic twist, forcing the molecule into a non-planar conformation that fits into specific hydrophobic sub-pockets (e.g., the "Gatekeeper" residue).[2][3]
Benzodiazepine Receptor Ligands
The (2-amino-5-chlorophenyl) analog (CAS 39264-32-9) is the critical intermediate for synthesizing Imidazobenzodiazepines .[1][2][3]
-
Mechanism: The amino group on the phenyl ring attacks the imidazole C4/C5 positions (often requiring an aldehyde or leaving group at C5) to close the 7-membered diazepine ring.[1][2][3]
Diagram: Pharmacophore Mapping
Figure 2: Pharmacophore features of the scaffold and their biological targets.[1][2][3]
Part 4: Safety & Handling (MSDS Summary)
While specific data for the 1H-analog is limited, the 1-methyl analog (CAS 30148-26-6) and the amino-analog (CAS 39264-32-9) share common hazard profiles.[1][2][3]
References
-
PubChem Compound Summary. (2024). Methanone, (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)-.[1][2][3][5] National Center for Biotechnology Information.[2][3] [Link][1][2]
-
Journal of Medicinal Chemistry. (2009). Synthesis and QSAR of 2-aroylimidazoles as tubulin inhibitors. (Contextual citation for synthesis method). [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Methanone, (2-chlorophenyl)(2-(2-((diethylamino)methyl)-1H-imidazol-1-yl)-5-nitrophenyl)-, (2E)-2-butenedioate (1:1) | C25H25ClN4O7 | CID 5282422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 60367-52-4: 5-Chloro-2-phenyl-3H-imidazole-4-carbaldeh… [cymitquimica.com]
- 4. 1H-Imidazole-4-carboxaldehyde, 1-[(3-chlorophenyl)methyl]- CAS#: 1695622-97-9 [m.chemicalbook.com]
- 5. 1189918-47-5|(2-Chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]
Technical Guide: Structure-Activity Relationship (SAR) of 2-Chlorophenyl Imidazole Derivatives
Executive Summary
This technical guide analyzes the pharmacophoric utility of 2-chlorophenyl imidazole derivatives , a privileged scaffold in medicinal chemistry. While the imidazole heterocycle is ubiquitous in antifungal and antibacterial therapeutics (e.g., Clotrimazole, Ketoconazole), the specific incorporation of the 2-chlorophenyl moiety (an ortho-chlorinated phenyl ring) introduces critical steric and electronic parameters that govern potency. This guide dissects the SAR of this scaffold, focusing on the "ortho-effect," cytochrome P450 14
The Pharmacophore: SAR Deep Dive
The biological activity of 2-chlorophenyl imidazole derivatives hinges on the interplay between the nitrogenous warhead and the lipophilic aryl tail.
The Imidazole "Warhead" (Electronic Anchor)
The imidazole ring functions as the primary toxophore.
-
N3 (Unprotonated Nitrogen): Acts as a Lewis base. In CYP51 inhibition, this nitrogen coordinates with the heme iron (
) of the enzyme, blocking the binding of molecular oxygen required for sterol demethylation. -
pKa Modulation: Substituents on the phenyl ring affect the basicity of the imidazole. Electron-withdrawing groups (like chlorine) on the associated phenyl ring lower the pKa, potentially optimizing the balance between membrane permeability (neutral form) and target binding (coordinated form).
The 2-Chlorophenyl "Tail" (Steric & Lipophilic Modulator)
The specific placement of chlorine at the ortho (2-position) of the phenyl ring is often superior to meta or para substitutions for specific binding pockets.
-
The "Ortho-Effect" (Conformational Lock): A chlorine atom at the C2 position of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to rotate out of coplanarity with the imidazole or the linker.
-
Impact: This twisted conformation often mimics the transition state of the enzyme substrate or fits more snugly into the hydrophobic groove of CYP51, which is designed to accommodate the angular methyl groups of lanosterol.
-
-
Metabolic Stability: The 2-chloro substituent blocks the metabolically vulnerable ortho-positions from oxidative attack, extending the half-life (
) of the molecule. -
Lipophilicity (
): The chlorine atom increases lipophilicity ( ), facilitating passive diffusion across the fungal cell wall or bacterial membrane.
SAR Summary Table
| Structural Feature | Modification | Biological Consequence |
| Imidazole Ring | N1-Substitution | Critical for pharmacokinetic properties (solubility/metabolism). Large lipophilic groups (e.g., trityl) here prevent N1-metabolic oxidation. |
| Phenyl Ring | 2-Cl (Ortho) | Optimal. Induces non-planar twist; blocks metabolic sites; improves hydrophobic fit. |
| 4-Cl (Para) | Good lipophilicity but lacks the steric "twist" effect; often less potent than 2-Cl in CYP51 assays. | |
| Electron Donors (OMe, | Generally reduce potency by increasing electron density on the ring, destabilizing hydrophobic interactions. | |
| Linker | Methylene ( | Provides flexibility. Direct attachment (C2-aryl) creates a rigid scaffold. |
Mechanism of Action: CYP51 Inhibition[1][2][3]
The primary target for these derivatives is Lanosterol 14
Molecular Interaction
-
Entry: The lipophilic 2-chlorophenyl tail guides the molecule into the deep hydrophobic access channel of CYP51.
-
Binding: The imidazole N3 donates a lone pair to the heme iron (Type II binding spectrum).
-
Stabilization: The 2-chlorophenyl group occupies the substrate binding pocket, mimicking the steric bulk of the lanosterol steroid core.
Pathway Visualization
The following diagram illustrates the specific blockade point within the ergosterol biosynthesis pathway.
Figure 1: Mechanism of Action showing CYP51 inhibition by 2-chlorophenyl imidazole derivatives, leading to toxic sterol accumulation.[3]
Synthetic Protocols
Two primary routes are employed depending on the desired attachment point of the 2-chlorophenyl group: C2-Arylation (Method A) or N1-Alkylation (Method B).
Method A: Debus-Radziszewski Imidazole Synthesis (C2-Aryl Target)
This multi-component reaction is ideal for synthesizing 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives.
Reagents:
-
Benzil (1.0 eq)
-
2-Chlorobenzaldehyde (1.0 eq)
-
Ammonium Acetate (2.0 - 4.0 eq)
-
Glacial Acetic Acid (Solvent)[4]
Protocol:
-
Dissolution: Dissolve Benzil (0.01 mol) and Ammonium Acetate (0.04 mol) in 20 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Add 2-Chlorobenzaldehyde (0.01 mol) to the mixture.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). -
Precipitation: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water.
-
Neutralization: Neutralize with ammonium hydroxide (conc.) until pH
7. A precipitate will form.[4] -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Method B: N-Alkylation (N1-Arylalkyl Target)
Used for Clotrimazole-like analogs where the imidazole is attached to a linker.
Protocol:
-
Activation: Dissolve Imidazole (1.2 eq) in dry DMF. Add Sodium Hydride (NaH, 1.5 eq) at
under nitrogen. Stir for 30 mins to generate the imidazolium salt. -
Coupling: Add 2-chlorobenzyl chloride (or trityl chloride derivative) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with water, extract with Dichloromethane (DCM), dry over
, and concentrate.
Synthetic Workflow Diagram
Figure 2: Workflow for the Multi-Component Synthesis of C2-substituted Imidazole Derivatives.
Experimental Validation
To validate the "Structure-Activity" claims, the following assay is standard.
Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration inhibiting visible growth of Candida albicans.
-
Preparation: Prepare stock solutions of the synthesized derivative in DMSO (1 mg/mL).
-
Media: Use Sabouraud Dextrose Broth.
-
Inoculum: Adjust fungal suspension to
CFU/mL. -
Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate (Range: 100
to 0.1 ). -
Incubation: Add inoculum to wells and incubate at
for 24–48 hours. -
Readout: Visual inspection for turbidity or spectrophotometric reading at 600 nm.
-
Control: Fluconazole or Clotrimazole.[5]
-
Expected SAR Trends (Data Interpretation)
| Compound Variant | MIC ( | Interpretation |
| 2-Cl (Ortho) | 0.5 - 2.0 | High Potency. Steric twist fits active site; metabolic protection. |
| 4-Cl (Para) | 4.0 - 8.0 | Moderate Potency. Good lipophilicity, but lacks optimal steric fit. |
| Unsubstituted Phenyl | > 16.0 | Low Potency. Lacks lipophilicity and specific hydrophobic interactions. |
| 2,4-Di-Cl | 0.2 - 1.0 | Very High Potency. Combined effects of steric twist and high lipophilicity. |
References
-
Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety. Der Pharma Chemica.
-
Structure-activity relationships of a new antifungal imidazole, AFK-108. PubMed.
-
An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors. BenchChem.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC - NIH.
-
Studies on the Chlorination of Imidazole. Chemical Society of Nigeria.
Sources
- 1. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
The Imidazole-Ketone Scaffold: Pharmacophore Versatility in Medicinal Chemistry
Executive Summary
The imidazole-ketone pharmacophore—specifically defined as an imidazole ring linked via a methylene bridge to a carbonyl moiety (
This technical guide dissects the structural logic, synthetic pathways, and therapeutic applications of imidazole-based ketones. It moves beyond general descriptions to provide actionable synthetic protocols and mechanistic insights for drug development professionals.
Part 1: Structural Logic & Pharmacophore Modeling
The efficacy of the imidazole-ketone scaffold relies on a tripartite structural logic:
| Component | Chemical Property | Biological Function |
| Imidazole Head | Amphoteric (pKa | Enzymes: The unprotonated N3 nitrogen coordinates axially with the heme iron ( |
| Ketone Linker | Dipole moment ( | Rigidity: The |
| Lipophilic Tail | Aromatic/Heteroaromatic bulk (e.g., Naphthalene, Carbazole). | Selectivity: Drives hydrophobic collapse into the active site, determining specificity (e.g., 5-HT3 vs. CYP450). |
Mechanism of Action: The Divergent Path
The biological output depends entirely on the target's recognition of the imidazole nitrogen:
-
The "Iron Anchor" (CYP450/Antifungal): The imidazole acts as a monodentate ligand. The ketone linker positions the lipophilic tail into the substrate access channel, effectively clogging the enzyme.
-
The "Electronic Hook" (Neurology): In 5-HT3 antagonists (e.g., Ondansetron), the imidazole does not bind metal. Instead, it mimics the indole nitrogen of serotonin, while the ketone mimics the side-chain functionality, locking the receptor in an inactive conformation.
Part 2: Therapeutic Case Studies
Anticonvulsants: Nafimidone
Nafimidone (1-[2-naphthoylmethyl]imidazole) is the quintessential example of this pharmacophore.[1]
-
Target: Voltage-gated sodium channels (primary) and CYP450 inhibition (secondary).
-
Pharmacology: It stabilizes the inactive state of sodium channels. However, its metabolic profile revealed potent inhibition of hepatic CYP450s, leading to "mixed-type" inhibition of phenytoin metabolism.
-
Key Insight: The imidazole ring is responsible for the metabolic drug-drug interaction (DDI) liability, a common hurdle in this scaffold class.
Antiemetics: Ondansetron
Ondansetron utilizes a fused carbazole-ketone system linked to an imidazole.
-
Structural Nuance: Unlike Nafimidone, the ketone is part of a rigid tetrahydrocarbazol-4-one ring. The imidazole is attached via a methylene bridge.
-
Binding Mode: The imidazole ring interacts with Trp183 and Tyr234 in the receptor binding pocket via
- stacking and H-bonding, while the ketone accepts a hydrogen bond from the receptor backbone.
Part 3: Synthetic Methodologies
The synthesis of imidazole-based ketones generally follows two distinct retrosynthetic disconnections.
Method A: -Alkylation (The Industrial Standard)
The most robust route involves the nucleophilic attack of imidazole on an
-
Pros: High yields, commercially available precursors.
-
Cons: Regioselectivity issues (N1 vs. N3 alkylation) if the imidazole is substituted.
-
Reaction:
Method B: The Weinreb Amide Route
Used when the
-
Step 1:
-acetylimidazole formation. -
Step 2: Reaction with Weinreb amine to form the amide.
-
Step 3: Grignard addition to the amide to yield the ketone.
Part 4: Experimental Protocol
Target Synthesis: 1-(Naphthalen-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one (Nafimidone Analog)
This protocol utilizes the Method A (
Reagents
-
2-Bromo-2'-acetonaphthone (1.0 eq)
-
Imidazole (3.0 eq) — Excess used to act as both nucleophile and base scavenger.
-
Dimethylformamide (DMF), Anhydrous
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (204 mg, 3.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add 2-Bromo-2'-acetonaphthone (249 mg, 1.0 mmol) portion-wise over 10 minutes. Critical: Slow addition prevents exotherms that promote polymerization of the bromoketone.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4 hours. Monitor via TLC (5% MeOH in DCM). The starting bromide (
) should disappear, and a polar spot ( ) should appear. -
Quench: Pour the reaction mixture into ice-cold water (30 mL). A white precipitate may form.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF. Note: DMF retention is a common failure point; thorough washing is mandatory.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Ether or purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the methylene linker (
) at ppm. The imidazole protons should appear as three distinct signals ( ppm).
Part 5: Visualization & Pathways
Diagram 1: Synthetic Workflow (N-Alkylation)
This diagram illustrates the critical decision points in the synthesis of the scaffold.
Caption: Decision tree for the synthesis of imidazole-ketone scaffolds, contrasting the direct alkylation route against the Weinreb amide alternative.
Diagram 2: Pharmacological Mechanism (CYP450 vs Receptor)
This diagram details the divergent binding modes responsible for the scaffold's versatility.
Caption: Divergent mechanisms of action: Heme coordination in enzymes versus hydrogen bonding in GPCRs.
References
-
Walker, K. A., et al. (1981).[1] "1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents."[1] Journal of Medicinal Chemistry. Link
-
Borgers, M., et al. (1983). "The mechanism of action of the new antimycotic ketoconazole." The American Journal of Medicine.[4] Link
-
Huddart, R., et al. (2019). "Ondansetron Pathway, Pharmacokinetics." PharmGKB. Link
-
Rushmore, T. H., et al. (1984). "Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism."[5] Drug Metabolism and Disposition. Link
-
Lamberth, C., et al. (2018).[6] "Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals." Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. newbioworld.org [newbioworld.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Chlorophenyl Imidazole Ketones via Grignard-Weinreb Coupling
Part 1: Executive Summary & Strategic Analysis
The Challenge
Synthesizing heteroaryl ketones, specifically (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone , presents a classic chemoselectivity paradox in medicinal chemistry.
-
Nucleophilic Sensitivity: The imidazole ring is electron-rich, making the 2-position carbonyl less electrophilic than a standard benzoyl system.
-
Proton Acidity: The N-H proton of an unsubstituted imidazole (
) is instantly deprotonated by Grignard reagents, quenching the nucleophile and preventing addition. -
Over-Addition: Direct addition of Grignard reagents to imidazole esters typically results in double addition, yielding the tertiary alcohol rather than the desired ketone.
The Solution: The Weinreb Amide Protocol
To bypass these failure modes, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy.[1] Unlike esters, the Weinreb amide forms a stable, chelated tetrahedral intermediate upon Grignard addition.[2] This intermediate does not collapse to the ketone until the acidic quench, thereby shielding the product from a second nucleophilic attack.
Key Advantages:
-
Stoichiometric Control: Prevents formation of tertiary alcohol byproducts.
-
Stability: The intermediate is stable at room temperature, allowing for complete consumption of the Grignard reagent.
-
Scalability: Suitable for gram-to-kilogram scale synthesis in drug development (e.g., antifungal azole precursors).
Part 2: Reaction Workflow & Logic
The following flowchart outlines the critical path for this synthesis, highlighting the decision nodes for "Turbo" vs. "Classical" Grignard generation.
Figure 1: Strategic workflow for the synthesis of 2-chlorophenyl imidazole ketones. Note the convergence of the activated electrophile and the Grignard reagent at Step 4.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Electrophile
Target:N-methoxy-N,1-dimethyl-1H-imidazole-2-carboxamide Pre-requisite: The imidazole nitrogen must be protected. This protocol assumes a 1-methyl substituent (common in pharma), but SEM or BOM groups are also compatible.
-
Activation: Dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M).
-
Coupling Agent: Add CDI (1.1 equiv) portion-wise at 0 °C. Stir for 1 hour at RT to form the acyl imidazole.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Completion: Stir at RT for 12 hours. Monitor by TLC/LCMS.
-
Workup: Wash with 1N HCl (to remove unreacted imidazole), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Checkpoint: Product should be a viscous oil or low-melting solid. Purity >95% required for Grignard step.
-
Protocol B: Grignard Reagent Generation
Target:2-Chlorophenylmagnesium bromide (0.5 - 1.0 M in THF)
Option 1: The "Turbo Grignard" Method (Recommended for High Reliability) Why: 2-chloro-bromobenzene can be sluggish to initiate. The Knochel-Hauser method uses isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) to perform a halogen-magnesium exchange. This is faster and works at lower temperatures (-15 °C), preserving sensitive functional groups.
Option 2: Classical Magnesium Insertion (Standard) Context: Sufficient for this specific substrate if iPrMgCl·LiCl is unavailable.
Step-by-Step (Classical Method):
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Magnesium Activation: Add Mg turnings (1.2 equiv) to the flask. Dry stir under N₂ for 20 mins. Add a single crystal of Iodine (I₂).
-
Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the total volume of 2-chlorobromobenzene (dissolved in THF). Heat gently with a heat gun until the solution turns colorless (iodine consumption) and reflux begins.
-
Propagation: Dropwise add the remaining 2-chlorobromobenzene solution over 45 minutes. Maintain a gentle reflux without external heat if possible (exothermic).
-
Maturation: After addition, reflux at 65 °C for 1 hour to ensure conversion of the sterically hindered 2-chloro aryl halide.
-
Titration (Critical): Titrate an aliquot using salicylaldehyde phenylhydrazone or simple iodine titration to determine exact molarity. Do not assume theoretical yield.
Protocol C: The Coupling Reaction (Weinreb Ketone Synthesis)
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Ether is acceptable, but THF solubilizes the Weinreb intermediate better. |
| Temperature | -20 °C | Low temp prevents side reactions; 0 °C ensures complete addition. |
| Stoichiometry | 1.2 - 1.5 equiv Grignard | Excess Grignard ensures full conversion of the valuable amide. |
| Concentration | 0.3 - 0.5 M | Moderate dilution prevents exotherm spikes. |
Procedure:
-
Charge: Dissolve the Imidazole Weinreb Amide (from Protocol A) in anhydrous THF (10 mL/g) in a flame-dried flask under N₂. Cool to -20 °C .
-
Addition: Add the titrated 2-chlorophenylmagnesium bromide solution dropwise via syringe/cannula over 30 minutes.
-
Observation: The solution will likely turn yellow/orange. A precipitate (magnesium salts) may form.
-
-
Warming: Allow the reaction to warm to 0 °C and stir for 2 hours.
-
Self-Validating Check: Pull a 50 µL aliquot, quench in MeOH, and run LCMS. You should see the ketone mass (M+H) or the stable intermediate mass depending on the ionization. The starting amide should be <2%.
-
-
Quench (The Critical Step):
-
Cool back to -10 °C.
-
Add saturated aqueous NH₄Cl (or 1M HCl if the imidazole is not acid-sensitive) dropwise. Vigorous exotherm expected.
-
Chemistry: This hydrolysis breaks the N-O-Mg chelate, releasing the ketone.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography (Hexane/EtOAc). The ketone is typically a solid.
Part 4: Mechanistic Insight
Understanding the stability of the intermediate is crucial for troubleshooting. The Weinreb amide prevents over-addition via the formation of a 5-membered chelate ring.[1]
Figure 2: Mechanistic pathway showing the stable tetrahedral intermediate that prevents tertiary alcohol formation.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Moisture in THF or "dead" Grignard. | Titrate Grignard immediately before use. Ensure THF is <50 ppm H₂O. |
| Starting Material Remains | Enolization of amide (rare for Weinreb) or steric bulk. | Warm reaction to RT after addition. Use "Turbo Grignard" to reduce aggregation. |
| Tertiary Alcohol Formed | Chelate collapse during reaction. | Ensure temperature stays <0 °C during addition. Verify the quality of the Weinreb amide (N-OMe bond intact). |
| Benzyne Formation | 2-Chloro elimination (rare but possible at high heat). | Keep Grignard formation temp <65 °C. Do not overheat the coupling step. |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.
-
Bagley, M. C. et al. "Synthesis of 2-substituted imidazoles via a Weinreb amide strategy." Synlett, 2007 , 2007(16), 2492-2494.
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis - Mechanism and Examples."
-
Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones."
Sources
Technical Application Note: Selective Oxidation Strategies for (2-Chlorophenyl)(1H-imidazol-2-yl)methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Transformation: The oxidation of (2-chlorophenyl)(1H-imidazol-2-yl)methanol (Substrate 1 ) to (2-chlorophenyl)(1H-imidazol-2-yl)methanone (Product 2 ).
The Challenge: This transformation presents a specific set of chemoselectivity challenges:
-
Nitrogen Coordination: The imidazole ring contains a basic tertiary nitrogen (
) and an acidic secondary amine ( -H). Homogeneous metal oxidants (e.g., PCC, Jones) often complex with the imidazole nitrogen, quenching the catalyst or trapping the product as a salt. -
Ring Stability: The imidazole ring is electron-rich. Strong electrophilic oxidants (like unbuffered bleach or high-valent chromium) can cause oxidative degradation or electrophilic chlorination of the imidazole ring C4/C5 positions.
-
Solubility: The free imidazole moiety often reduces solubility in non-polar solvents (Hexane/Toluene), while the lipophilic chlorophenyl group limits solubility in water.
Strategic Solution: This guide details three validated protocols ranging from laboratory-scale "Gold Standard" methods to process-scale "Green" alternatives.
-
Method A (Standard): Activated Manganese Dioxide (
) — Heterogeneous, highly selective, prevents N-complexation. -
Method B (Fast/Homogeneous): Dess-Martin Periodinane (DMP) — Rapid, mild, suitable for small-scale high-throughput synthesis.
-
Method C (Scalable/Green): TEMPO/NaOCl — Catalytic, low cost, requires strict pH control.
Reaction Scheme & Decision Matrix
The following diagrams illustrate the chemical transformation and the decision logic for reagent selection.
Figure 1: Reaction landscape for the oxidation of imidazole-substituted alcohols.
Figure 2: Reagent selection logic based on scale and constraints.
Detailed Experimental Protocols
Method A: Activated Manganese Dioxide ( )
Status: The "Gold Standard" for Imidazole Methanols.
Mechanistic Insight:
Reagent Requirement:
-
Crucial: You must use Activated
. Commercial "battery grade" is often inactive. -
Activation: If commercial stock is old, heat at 120°C in an oven for 12 hours prior to use.
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve (2-chlorophenyl)(1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Chloroform (
).-
Note: If solubility is poor, add small amounts of THF or Methanol (though MeOH slows the reaction slightly). Concentration should be ~0.1 M.
-
-
Addition: Add Activated
(10.0 to 20.0 equivalents by weight).-
Why so much? The reaction is surface-dependent. As the surface becomes coated with reduced Mn species and water, activity drops.
-
-
Reaction: Heat to reflux (approx. 40-60°C) with vigorous stirring.
-
Time: Typically 4–12 hours. Monitor by TLC (The ketone will usually be less polar and UV active).
-
-
Workup:
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is usually the pure ketone. Recrystallize from Ethanol/Water if necessary.
Method B: Dess-Martin Periodinane (DMP)
Status: High-Value / Low-Scale Alternative.
Mechanistic Insight: DMP is a hypervalent iodine(V) reagent. It avoids the toxicity of chromium and works under neutral conditions.[2][4] However, the acetic acid byproduct can protonate the imidazole.
Protocol:
-
Setup: Flame-dried glassware under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M).
-
Buffering (Critical): Add Sodium Bicarbonate (
, 2.0 eq) solid to the suspension.-
Reasoning: DMP releases 2 equivalents of acetic acid during oxidation.[2] The base prevents protonation of the imidazole, which would otherwise render the product water-soluble during workup or slow the reaction [3].
-
-
Oxidation: Add DMP (1.2 – 1.5 eq) in one portion at 0°C, then warm to Room Temperature.
-
Reaction: Stir for 1–3 hours.
-
Quench & Workup:
-
Add a 1:1 mixture of Saturated Aqueous
(Sodium Thiosulfate) and Saturated Aqueous . -
Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acid.
-
Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).
-
Extract with DCM, dry over
, and concentrate.
-
Method C: TEMPO / Bleach (Anelli Protocol)
Status: Scalable / Green Chemistry.
Mechanistic Insight: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic radical shuttle. Sodium Hypochlorite (Bleach) is the stoichiometric oxidant.
-
Risk: Bleach can chlorinate the electron-rich imidazole ring.
-
Control: The reaction must be kept at 0°C and the pH buffered carefully (pH 8.6–9.5) to favor the oxidation cycle over electrophilic chlorination [4].
Protocol:
-
Solvent System: Dissolve substrate (1.0 eq) in DCM. Add a buffered aqueous solution (0.5 M
+ 0.05 M ) to create a biphasic mixture. -
Catalysts: Add TEMPO (0.01 – 0.05 eq) and KBr (0.1 eq). Cool to 0°C.
-
Oxidant Addition: Slowly add aqueous NaOCl (1.1 – 1.2 eq) dropwise over 30 minutes. Ensure the internal temperature does not rise above 5°C.
-
Monitoring: Vigorous stirring is essential for phase transfer. Reaction is usually complete in <1 hour.
-
Quench: Quench with aqueous Sodium Sulfite (
). -
Extraction: Separate phases. The organic phase contains the ketone.[5][6]
Comparative Analysis
| Feature | Activated | Dess-Martin (DMP) | TEMPO / NaOCl |
| Selectivity | Excellent (Chemisorption) | Good (Homogeneous) | Moderate (pH dependent) |
| Reaction Time | Slow (4-12 hrs) | Fast (1-3 hrs) | Fast (<1 hr) |
| Workup | Filtration (Simplest) | Aqueous Wash | Extraction |
| Scalability | Poor (Solid waste volume) | Moderate (Costly) | Excellent (Cheap) |
| Safety | Benign (Dust hazard) | Shock Sensitive (Dry) | Exothermic / Cl2 gas |
| Cost | Low | High | Very Low |
Troubleshooting & Quality Control
-
Incomplete Conversion (
): If the reaction stalls at 50%, do not just add more . Filter the reaction to remove the "poisoned" surface, re-dissolve the filtrate in fresh solvent, and add fresh activated . -
Product Loss on Celite: Imidazoles are "sticky" on silica and Celite. If yield is low after filtration, wash the filter cake with 10% Methanol in DCM.
-
Over-Chlorination (TEMPO): If mass spec shows M+34 peaks (extra chlorine), your pH dropped too low during the bleach addition. Increase the buffer strength or use NaOCl pentahydrate crystals instead of liquid bleach for better stoichiometry control.
References
-
Cahiez, G., et al. "Manganese Dioxide in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis, 2001.
- Goldman, A., et al. "Activation of Manganese Dioxide for Organic Oxidations." Journal of Organic Chemistry, 1969.
-
Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7][2] Journal of Organic Chemistry, 1983, 48(22), 4155–4156.[2]
-
Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by TEMPO." Journal of Organic Chemistry, 1987, 52(12), 2559–2562.
-
Organic Chemistry Portal. "Oxidation of Alcohols to Ketones."
Sources
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. jchr.org [jchr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Solvent Selection for Recrystallizing 1-(2-Chlorobenzoyl)imidazole
This Application Note is structured to provide a rigorous, scientifically grounded guide for the purification of 1-(2-chlorobenzoyl)imidazole. It deviates from standard templates to address the specific chemical lability of N-acyl imidazoles.
Executive Summary & Chemical Context
1-(2-Chlorobenzoyl)imidazole is not a standard stable organic solid; it is an active N-acylating agent. Unlike N-alkyl imidazoles (e.g., Clotrimazole), the carbonyl-imidazole bond in this molecule is electronically activated, making it susceptible to nucleophilic attack.[1]
Critical Directive: The primary failure mode in purifying this compound is solvolysis .[1]
-
Avoid Protic Solvents: Alcohols (MeOH, EtOH) and water will attack the carbonyl carbon, cleaving the molecule into 2-chlorobenzoic acid (or ester) and imidazole.[1]
-
Moisture Sensitivity: All solvents must be dried.[1] Atmospheric moisture can degrade the product during a slow crystallization process.[1]
This protocol prioritizes non-protic polar/non-polar solvent systems to ensure chemical integrity while achieving high purity.[1]
Solubility Profile & Solvent Strategy
The 2-chlorophenyl group provides lipophilicity, while the imidazole ring imparts polarity.[1] This "push-pull" structure suggests the compound will be soluble in moderately polar aprotic solvents but liable to "oil out" in purely non-polar hydrocarbons.
Solvent Classification for Screening
| Class | Solvents | Suitability | Rationale |
| Class A: Prohibited | Water, Methanol, Ethanol, Isopropanol | DO NOT USE | High risk of solvolysis (ester/acid formation). |
| Class B: Primary Solvents | Toluene, Ethyl Acetate (EtOAc), Acetonitrile (MeCN), THF | High | Good solubility at reflux; inert to the acyl bond.[1] Toluene is preferred for its high boiling point ( |
| Class C: Anti-Solvents | High | Induces precipitation when added to Class B solutions.[1] | |
| Class D: Chlorinated | Dichloromethane (DCM), Chloroform | Medium | Good solubility, but low boiling points limit the thermal gradient necessary for effective recrystallization.[1] |
Experimental Protocol: Solvent Screening
Objective: Identify a system that dissolves the target at
Reagents
-
Crude 1-(2-chlorobenzoyl)imidazole (dried under vacuum).
-
Solvents: Anhydrous Toluene, EtOAc, MeCN, Heptane.[1]
Workflow A: Single Solvent Screen (Toluene)
-
Place 100 mg of crude solid in a reaction vial.
-
Add Toluene dropwise while heating to
(below boiling). -
Observation:
-
If dissolved, allow to cool slowly to Room Temperature (RT), then to
.-
Result: Toluene often yields dense, prismatic crystals for aryl-imidazoles due to
- stacking interactions.[1]
-
Workflow B: Binary Solvent Screen (Solvent/Anti-Solvent)
If single solvents fail (yield < 50%), use a binary system.[1] Ethyl Acetate / Heptane is the gold standard for this polarity range.[1]
-
Dissolution: Dissolve 100 mg crude in minimum hot EtOAc (
). -
Precipitation Point: Add hot Heptane dropwise until persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add 2–3 drops of hot EtOAc to clear the solution.
-
Crystallization: Remove heat. Insulate the vial to ensure slow cooling.[1]
Optimized Recrystallization Protocol
This protocol assumes the Toluene/Heptane or EtOAc/Heptane system, which balances solubility and inertness.[1]
Safety: Perform all steps in a fume hood. 1-(2-chlorobenzoyl)imidazole is a skin irritant.
-
Preparation:
-
Weigh 5.0 g of crude material into a 100 mL round-bottom flask (RBF).
-
Equip with a magnetic stir bar and a reflux condenser (with drying tube/nitrogen balloon).[1]
-
-
Dissolution:
-
Add 15 mL Toluene (or EtOAc).[1]
-
Heat to
with stirring. -
If solids remain, add solvent in 1 mL increments until clear.[1]
-
Note: If a small amount of dark, gummy residue remains undissolved, this is likely polymerized impurity or imidazole hydrochloride salts.[1] Perform a hot filtration through a glass frit or cotton plug.[1]
-
-
Crystallization:
-
(Optional) If using Toluene, add warm Heptane (approx. 5–10 mL) slowly until the solution is faintly turbid, then add 1 mL Toluene to clear it.[1]
-
Allow the flask to cool to RT undisturbed for 2 hours. Agitation at this stage causes small, impure crystals.[1]
-
Transfer to a
fridge for 4 hours to maximize yield.
-
Isolation:
-
Filter the crystals using a Buchner funnel.[1]
-
Wash the cake with cold Heptane (or 10% Toluene/Heptane mixture). Do not wash with alcohols.
-
Dry under high vacuum at
for 6 hours.
-
Troubleshooting & Decision Logic
Common issues with N-acyl imidazoles include "oiling out" (liquid-liquid phase separation) instead of crystallizing. This occurs when the melting point is depressed by impurities or the solvent is too non-polar.[1]
Visualization: Solvent Selection Decision Tree
Figure 1: Decision logic for solvent screening, addressing the common "oiling out" phenomenon.
References
-
Reactivity of N-Acyl Imidazoles: N-acyl imidazoles are established acylating agents.[1] Their high reactivity towards nucleophiles (like alcohols) dictates the exclusion of protic solvents during purification.[1]
-
Stability Data: Research indicates that while ortho-substituted benzoyl imidazoles possess some steric stability, they remain susceptible to solvolysis in methanol over extended periods or catalyzed conditions.[1]
-
General Recrystallization Methodologies: Standard protocols for purifying moisture-sensitive intermediates utilize Toluene/Heptane systems to maintain anhydrous conditions.[1]
Sources
Troubleshooting & Optimization
Improving yield of (2-chlorophenyl)(1H-imidazol-2-yl)methanone synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for (2-Chlorophenyl)(1H-imidazol-2-yl)methanone
This technical guide addresses the synthesis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone . This scaffold is notoriously difficult to synthesize in high yield due to two converging factors: the ortho-steric hindrance of the 2-chloro substituent and the amphoteric nature of the imidazole ring.
This guide moves beyond standard textbook protocols, focusing on the "Yield Traps"—specific failure points where 80% of experiments lose material—and provides the engineered solutions to bypass them.
Part 1: The Synthetic Strategy (The "Gold Standard" Route)
Direct acylation of imidazole with 2-chlorobenzoyl chloride typically results in low yields (<30%) due to the formation of unstable intermediates and bis-acylation.
The Recommended Pathway:
-
Protection: Masking the N-H proton (Critical).
-
Lithiation: Generation of the C2-anion.
-
Nucleophilic Addition: Reaction with 2-chlorobenzaldehyde (NOT the acid chloride).
-
Oxidation: Converting the resulting alcohol to the ketone.
-
Deprotection: Revealing the N-H.
Visual Workflow (Graphviz)
Caption: Optimized linear synthesis pathway prioritizing regioselectivity and preventing over-addition.
Part 2: Critical Protocols & Troubleshooting
Phase 1: Protection & Lithiation (The Regioselectivity Trap)
The Issue: Unprotected imidazole rapidly quenches n-BuLi. Furthermore, bulky protecting groups (like Trityl) can block the C2 position when reacting with an ortho-substituted electrophile like 2-chlorobenzaldehyde.[1]
Protocol Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) .[1] They are stable to n-BuLi but small enough to allow the reaction to proceed.
| Parameter | Specification | Why? (Causality) |
| Solvent | Anhydrous THF | Diethyl ether is too non-polar; THF solvates the lithium cation, stabilizing the intermediate.[1] |
| Temperature | -78°C (Strict) | Above -40°C, the lithiated species can isomerize to the C5 position or scramble.[1] |
| Reagent | n-BuLi (1.1 eq) | Use titration to verify concentration. Excess n-BuLi attacks the protecting group. |
Troubleshooting Q&A:
Q: My reaction mixture turned black upon adding n-BuLi. A: This indicates decomposition or moisture. The lithiated SEM-imidazole should be a pale yellow/orange solution. Ensure glassware is flame-dried and the THF is distilled from Na/Benzophenone or passed through an activated alumina column.
Q: I see a mixture of C2 and C5 substitution. A: The temperature rose during n-BuLi addition. Add n-BuLi down the side of the flask over 20 minutes. Do not let the internal temp rise above -70°C.
Phase 2: The Addition (The Steric Trap)
The Issue: The 2-chloro group on the aldehyde creates significant steric bulk. The reaction is slower than with unsubstituted benzaldehyde.
Protocol Recommendation:
-
Dissolve 2-chlorobenzaldehyde (1.05 eq) in THF.
-
Add slowly to the lithiated imidazole at -78°C.
-
Critical Step: Allow the reaction to warm to 0°C (not just Room Temp) slowly over 2 hours. The higher energy is needed to overcome the steric barrier of the ortho-chloro group.
Troubleshooting Q&A:
Q: I recovered mostly starting material (imidazole) and aldehyde. A: The reaction was quenched too cold. The transition state for the ortho-chloro addition is higher in energy. Keep it at 0°C for 30 mins before quenching with saturated NH₄Cl.
Phase 3: Oxidation (The Chemoselectivity Trap)
The Issue: Converting the alcohol to a ketone without over-oxidizing the imidazole ring or cleaving the protecting group prematurely.
Protocol Recommendation: Activated Manganese Dioxide (MnO₂) .
-
Why: MnO₂ is highly selective for benzylic/heterocyclic alcohols and will not touch the imidazole ring or the SEM group.
-
Conditions: DCM or CHCl₃, reflux, 10–20 equivalents of MnO₂.[1]
Alternative: If MnO₂ is too slow (due to sterics), use IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc.[1] It is faster and cleaner but more expensive.
Troubleshooting Q&A:
Q: The oxidation is stuck at 50% conversion after 24 hours. A: Your MnO₂ is likely "wet" or deactivated.
Fix: Dry the MnO₂ in an oven at 110°C for 12 hours before use.
Fix: Sonicate the reaction mixture for 5 minutes to break up MnO₂ aggregates and expose fresh surface area.
Phase 4: Deprotection & Isolation
The Issue: Imidazoles are "sticky" on silica gel, leading to massive yield loss during column chromatography.
Protocol Recommendation:
-
Deprotection (SEM): Treat with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C.
-
Purification:
-
Do NOT use straight MeOH/DCM.
-
Eluent: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[1] The ammonia competes for the acidic silanol sites on the silica, allowing the imidazole to elute freely.
-
Part 3: Summary of Yield Optimization
| Step | Standard Yield | Optimized Yield | Key Change |
| Lithiation | 60% | 90% | Switch from Trityl to SEM/MOM; Strict -78°C control. |
| Addition | 45% | 85% | Allow warm-up to 0°C to overcome 2-Cl sterics. |
| Oxidation | 50-70% | 95% | Use Activated MnO₂ (dried) or IBX. |
| Isolation | 40% (Loss on column) | 90% | Add NH₄OH to silica column eluent.[1] |
References
-
Synthesis of 2-Substituted Imidazoles via Lithiation
- Title: Regioselective Synthesis of 1,2-Disubstituted Imidazoles.
-
Source: Journal of Organic Chemistry.[2]
- Context: Establishes the protocol for C2-lithiation of N-protected imidazoles using n-BuLi and SEM groups.
-
Link: [J. Org.[2] Chem. Lithiation Protocols]([Link]) (General Journal Link for verification of standard protocols).
-
Manganese Dioxide Oxidation
-
General Imidazole Handling
- Title: Practical Guide to the Synthesis of Functionalized Imidazoles.
- Source: BenchChem / NIH Archives.
- Context: Provides data on pKa and handling of "sticky" imidazoles during chrom
-
Link: (Representative link for imidazole functionalization logic).
Sources
- 1. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility issues of 2-chlorophenyl imidazole derivatives in organic solvents
Topic: Troubleshooting Solubility Issues in Organic Solvents Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Content Type: Technical Guide & FAQ Version: 2.1 (Current)
Introduction: The "Brick Dust" Challenge
Welcome to the Technical Support Center. If you are working with 2-(2-chlorophenyl)-1H-imidazole or its related 4,5-diphenyl derivatives, you are likely encountering a common frustration in heterocyclic chemistry: the "brick dust" phenomenon.
These molecules possess a deceptive structure. While the chlorophenyl group suggests lipophilicity, the imidazole core creates a high-energy crystal lattice driven by:
- Stacking: The planar aromatic rings stack efficiently.
-
Hydrogen Bonding: The un-substituted N-H (N1) acts as a donor, while N3 acts as an acceptor, forming intermolecular networks.
-
Dipole Interactions: The ortho-chloro substituent creates a significant dipole moment, reinforcing lattice rigidity despite the steric twist.
This guide provides field-proven protocols to overcome these solubility barriers during synthesis, purification, and analysis.
Module 1: Diagnostic Flowchart
Before selecting a solvent, identify your downstream application. Solubility requirements for NMR differ vastly from those for recrystallization.
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific intervention for NMR (TFA-d) and Chromatography (Triethylamine).
Module 2: Solubility Profile & Solvent Screening
Do not assume "like dissolves like." For 2-chlorophenyl imidazoles, the balance between the hydrophobic aryl chloride and the polar imidazole ring creates a narrow solubility window.
Relative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF | High | Best for stock solutions and reactions. Difficult to remove (high BP). |
| Protic | Methanol, Ethanol | Moderate | Good for recrystallization (often with water). Solubility decreases as alcohol chain length increases. |
| Chlorinated | DCM, Chloroform | Mod-Low | Often dissolves the amorphous form but struggles with crystalline material. Good for extraction. |
| Esters/Ethers | EtOAc, THF | Low | Useful as the "solvent" in two-solvent recrystallization, but often requires heating. |
| Hydrocarbons | Hexane, Toluene | Very Low | Use only as anti-solvents (precipitants). |
Protocol: The Saturation Shake-Flask Method
Use this to determine exact solubility for your specific derivative.
-
Preparation: Place 10 mg of the derivative in a 2 mL HPLC vial.
-
Addition: Add 100 µL of the target solvent.
-
Agitation: Sonicate for 5 minutes. If fully dissolved, stop (Solubility > 100 mg/mL).
-
Saturation: If solid remains, continue adding solvent in 100 µL increments, sonicating between additions, until clear.
-
Equilibration: For precise thermodynamic solubility, stir the suspension for 24 hours at 25°C, filter (0.22 µm PTFE), and analyze the filtrate by HPLC.
Module 3: Troubleshooting & FAQs
Scenario A: Analytical Chemistry (NMR/HPLC)
Q: My sample floats in CDCl3 and won't dissolve for NMR. What now? A: This is classic behavior for aryl imidazoles. The crystal lattice energy is too high for chloroform to overcome.
-
Solution 1 (Standard): Switch to DMSO-d6 . The sulfoxide oxygen is a strong H-bond acceptor that disrupts the imidazole-imidazole intermolecular bonds.
-
Solution 2 (The "TFA Trick"): If you must use CDCl3 (e.g., to see exchangeable protons), add 1-2 drops of Trifluoroacetic acid-d (TFA-d) . This protonates the imidazole nitrogen (N3), breaking the H-bond network and instantly solubilizing the compound as a salt.
Q: I see severe peak tailing on my LC-MS or silica column. A: The basic nitrogen (pKa ~ 6-7) interacts with acidic silanol groups on the silica/column stationary phase.
-
Fix: Add 0.1% Triethylamine (Et3N) or Ammonium Hydroxide to your mobile phase. This blocks the silanol sites. For HPLC, use a high-pH stable column (e.g., C18 Gemini-NX) and run at pH 9-10.
Scenario B: Purification & Recrystallization
Q: My product "oils out" instead of crystallizing. A: This occurs when the compound separates as a liquid phase before the crystal lattice can form, usually because the boiling point of the solvent is higher than the melting point of the solvated product.
-
Protocol: The "Seeding" Technique
-
Dissolve crude material in minimal boiling Ethanol .
-
Add warm Water dropwise until persistent cloudiness appears.
-
Add a tiny amount of pure solvent (EtOH) to just clear it.
-
Critical Step: Scratch the glass side with a spatula or add a "seed crystal" of pure product.
-
Cool very slowly to room temperature (wrap flask in foil/towel to insulate).
-
Q: It precipitates immediately when I add the DMSO stock to my cell culture media. A: The "Crash-Out" Effect. Aryl imidazoles are hydrophobic (LogP > 3). When DMSO (solvent) is diluted with water (anti-solvent), the drug precipitates.
-
Limit: Keep final DMSO concentration < 0.5%.
-
Fix: Pre-complex the compound with Cyclodextrin (HP-β-CD) or use a surfactant like Tween 80 (0.1%) in the assay buffer to maintain suspension.
Module 4: Advanced Chemical Modifications
If solvent manipulation fails, modify the state of the molecule itself.
Salt Formation Strategy
The imidazole ring is amphoteric but primarily basic at N3. Converting the free base to a salt dramatically alters solubility.
-
Hydrochloride Salt: Dissolve free base in EtOAc; bubble dry HCl gas or add HCl in Ether.
-
Result: Water soluble, high melting point solid.
-
-
Nitrate/Picrate: Useful for characterization if the HCl salt is hygroscopic.
Recrystallization Workflow Visualization
Figure 2: Step-by-step logic for two-solvent recrystallization, addressing the common "oiling out" issue associated with chlorophenyl derivatives.
References
-
Solubility of Imidazoles in Organic Solvents Domanska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene."[1][2][3] Journal of Chemical & Engineering Data, 2004.[1]
-
Recrystallization Strategies for Aryl Imidazoles MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry.
-
Synthesis and Purification of 2,4,5-Triaryl-1H-imidazoles Panda, S.S., et al. "Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles." Nanotechnology Perceptions. (Note: Generalized link to relevant literature base due to dynamic URL)
-
PubChem Compound Summary: 2-(2-chlorophenyl)-1H-imidazole National Center for Biotechnology Information. PubChem Compound Summary for CID 74356.[4]
-
Overcoming Solubility Issues in Drug Discovery Savjani, K.T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.
Sources
Technical Support Center: Optimizing Reaction Temperature for Debus-Radziszewski Imidazole Synthesis
Welcome to the technical support center dedicated to the optimization of reaction temperature in the Debus-Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters of this versatile reaction. Here, you will find scientifically grounded troubleshooting advice and frequently asked questions to help you enhance yield, improve purity, and ensure the reproducibility of your imidazole syntheses.
Troubleshooting Guide: Temperature-Related Issues
Low yields and the formation of side products are common challenges in the Debus-Radziszewski synthesis, and improper temperature control is often a key factor.[1][2] This section addresses specific problems you may encounter and provides targeted solutions.
Issue 1: Low or No Product Yield
-
Question: My Debus-Radziszewski reaction is resulting in a very low yield or has failed to produce the desired imidazole. How can I determine if the temperature is the cause and what steps should I take?
-
Potential Cause & Scientific Explanation: The formation of the imidazole ring is a multi-step condensation process.[3] If the reaction temperature is too low, the activation energy for one or more of these steps may not be reached, causing the reaction to stall. Conversely, if the temperature is excessively high, it can lead to the degradation of starting materials or the product itself, particularly with sensitive aldehydes or dicarbonyl compounds.[4] Many variations of this synthesis are performed at reflux temperatures, but the optimal temperature is highly dependent on the specific substrates and solvent used.[1]
-
Troubleshooting & Solutions:
-
Verify Temperature Setpoint: Ensure your heating apparatus (e.g., heating mantle, oil bath) is calibrated and providing an accurate and stable temperature.[5]
-
Stepwise Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., room temperature or 40-50 °C), gradually increase the heat in 10-15 °C increments. Monitor the reaction progress at each stage using Thin Layer Chromatography (TLC).[6]
-
Consider Reflux Conditions: For many standard Debus-Radziszewski reactions, heating to reflux in a solvent like ethanol or acetic acid is a common starting point.[1][7] The reflux temperature is determined by the boiling point of the solvent, providing a stable and consistent reaction temperature.
-
Evaluate Solvent Choice: The boiling point of your solvent dictates the maximum reflux temperature. If a higher temperature is needed, consider switching to a higher-boiling solvent like glacial acetic acid (~118 °C) or exploring solvent-free conditions.[7]
-
Issue 2: Significant Impurity/Side Product Formation
-
Question: My reaction yields the desired imidazole, but it is contaminated with significant side products. Could the reaction temperature be the cause?
-
Potential Cause & Scientific Explanation: The Debus-Radziszewski synthesis can sometimes be accompanied by side reactions.[2] The rates of these side reactions are often influenced by temperature differently than the rate of the main reaction. For instance, higher temperatures can promote polymerization of aldehydes or lead to the formation of 2-aroyl-4(5)-arylimidazoles as side products.[8] Careful temperature control is crucial to favor the kinetics of the desired product formation over competing pathways.[6]
-
Troubleshooting & Solutions:
-
Lower the Reaction Temperature: If you observe significant impurity formation at reflux, try running the reaction at a lower, controlled temperature (e.g., 60-80 °C).[9] This can slow down undesired pathways more than the main reaction, improving the product's purity profile.
-
Controlled Addition of Reagents: For highly exothermic reactions, adding one of the reagents (often the aldehyde) slowly at a controlled, lower temperature can help dissipate heat and prevent temperature spikes that might trigger side reactions.
-
Monitor with TLC/LC-MS: Use chromatography to monitor the formation of both the product and impurities at different temperatures. This will help you identify a temperature window where the ratio of product to impurity is maximized.
-
Data Summary: Temperature Effects
The optimal reaction temperature is a balance between reaction rate and selectivity. The following table summarizes the general effects of temperature on the Debus-Radziszewski synthesis.
| Parameter | Low Temperature Effect (e.g., < 50°C) | Moderate Temperature Effect (e.g., 50-80°C) | High Temperature Effect (e.g., >100°C / Reflux) |
| Reaction Rate | Very slow or stalled reaction. | Moderate to good reaction rate. | Fast reaction rate; often complete in a few hours.[7] |
| Product Yield | Often low due to incomplete conversion. | Often optimal, balancing rate and stability.[9] | Can be high, but risk of degradation increases.[4] |
| Purity/Side Products | Generally high purity if the reaction proceeds. | Good purity; often the optimal range for minimizing side reactions. | Increased risk of side products and thermal decomposition.[8] |
| Energy Consumption | Low | Moderate | High |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing a new Debus-Radziszewski reaction? A1: A good starting point for a reaction in a solvent like ethanol is to heat the mixture to reflux.[1] For reactions in glacial acetic acid, refluxing at approximately 120°C is a common protocol.[7] If yield or purity is low, you can then investigate lower temperatures, for example, in the 50-80 °C range.[9]
Q2: How does microwave irradiation affect the reaction temperature and outcome? A2: Microwave-assisted synthesis can significantly accelerate the Debus-Radziszewski reaction, often reducing reaction times from hours to minutes and improving yields.[1][2] The microwave energy leads to rapid, uniform heating of the reaction mixture. This can allow for precise temperature control and the use of temperatures that might be difficult to achieve with conventional heating, often leading to cleaner reactions.[7]
Q3: Can I run the reaction at room temperature? A3: While some variations of the Debus-Radziszewski synthesis may proceed at room temperature, particularly with highly reactive substrates or catalysts, most require heating to achieve a reasonable reaction rate and yield.[10] A reaction that is sluggish at room temperature after several hours is a clear indicator that heating is necessary.
Q4: My reaction is highly exothermic. How should I manage the temperature? A4: For exothermic reactions, it is critical to control the internal temperature to prevent runaway reactions and side product formation.[5] Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and add one of the reagents portion-wise or via a dropping funnel. Use an ice bath or a controlled cooling system to dissipate the heat generated and maintain the desired temperature. Once the initial exotherm has subsided, you can then gently heat the reaction to completion if necessary.
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of a generic 2,4,5-trisubstituted imidazole.
1. Materials & Setup:
-
1,2-Dicarbonyl compound (e.g., Benzil, 1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ammonia source (e.g., Ammonium acetate, 5.0 mmol)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid, 5 mL)
-
Reaction vessels (e.g., three round-bottom flasks)
-
Heating/cooling system with accurate temperature control (e.g., stirrer hotplates with contact thermometers or a synthesis workstation)
-
TLC plates and chamber
2. Procedure:
-
Set Up Parallel Reactions: Prepare three identical reaction mixtures in separate flasks.
-
Assign Temperatures:
-
Flask 1 (Low Temp): Set to 50 °C.
-
Flask 2 (Mid Temp): Set to 80 °C.
-
Flask 3 (High Temp/Reflux): Set to reflux (the temperature will be the boiling point of the chosen solvent).
-
-
Initiate and Monitor:
-
Begin heating and stirring all three reactions simultaneously.
-
After 30 minutes, and then at 1-hour intervals, take a small aliquot from each reaction and spot it on a TLC plate.
-
Develop the TLC plate to visualize the consumption of starting materials and the formation of the product and any byproducts.
-
-
Analyze Results:
-
Compare the TLC plates from each temperature point. Note the time it takes for the starting material to be consumed and the relative intensity of the product spot versus impurity spots.
-
The optimal temperature will be the one that provides the fastest conversion to the desired product with the minimal formation of impurities.
-
-
Work-up and Isolation: Once a reaction is deemed complete (by TLC), cool it to room temperature, precipitate the crude product by pouring it into ice water, and collect it by filtration.[7] Purify as necessary (e.g., by recrystallization) and calculate the isolated yield for each condition to confirm the optimal temperature.
Visualization of the Optimization Workflow
The following diagram illustrates the logical process for troubleshooting and optimizing the reaction temperature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Purification of Imidazole Methanone Intermediates
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. The purification of imidazole methanone intermediates is a critical step that often presents unique challenges, from stubborn impurities to unpredictable crystallization behavior. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. Drawing from established chemical principles and field-proven techniques, we will explore the causality behind purification choices to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs): Core Purification Challenges
This section addresses the most common high-level questions and directs you to more detailed troubleshooting guides below.
Q1: My crude imidazole methanone intermediate is a sticky oil/gum. Where do I even begin with purification?
A: This is a frequent issue. The first step is to attempt to induce solidification. Try dissolving a small amount in a minimal volume of a volatile solvent (like dichloromethane or diethyl ether) and then removing the solvent under high vacuum. If it remains an oil, your primary purification methods will be acid-base extraction to remove neutral or acidic impurities, followed by column chromatography.
Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve separation?
A: Poor resolution on TLC suggests that a simple purification method may be insufficient. This often occurs with regioisomers or closely related byproducts.[1] You will likely need to employ flash column chromatography. Optimizing the solvent system is key; trying different solvent systems with varying polarities or adding a modifier (like a small percentage of triethylamine for basic compounds) can significantly improve separation.
Q3: My final product looks clean by TLC, but the NMR spectrum shows impurities. What's happening?
A: This indicates the presence of impurities that are not UV-active or do not stain well, making them invisible on a TLC plate. Residual solvents, inorganic salts, or certain reaction byproducts can be the culprits. Purity should always be confirmed by multiple analytical methods, such as HPLC and NMR.[2][3]
Troubleshooting Guide 1: Recrystallization Issues
Recrystallization is often the most efficient method for purifying solid intermediates. However, finding the right conditions can be challenging.
Q4: How do I select the right solvent for recrystallizing my imidazole methanone derivative?
A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4] A systematic screening process is the most reliable approach.
Expert Insight: The polarity and hydrogen-bonding capabilities of your specific imidazole methanone will dictate solvent choice. Start with solvents that have similar functional groups. If a single solvent fails, a two-solvent system (one "good" solvent where the compound is soluble, and one "poor" anti-solvent where it is not) is often highly effective.[4]
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude solid into several different test tubes.
-
To each tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).
-
If the compound dissolves at room temperature, that solvent is unsuitable as a single recrystallization solvent but may work as the "good" solvent in a two-solvent system.
-
If the compound does not dissolve, heat the mixture gently. If it dissolves upon heating, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. The solvent that yields the most high-quality crystals is your best choice.
Table 1: Common Two-Solvent Systems for Recrystallization
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Typical Compound Class |
| Ethanol | Water | Polar, hydrogen-bond donors/acceptors |
| Acetone | Hexane | Moderately polar ketones/esters |
| Ethyl Acetate | Hexane | Moderately polar esters |
| Dichloromethane | Pentane / Hexane | Less polar compounds |
Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point because the solution is too saturated or cooled too quickly.[4]
Causality & Solutions:
-
High Supersaturation: The concentration of your compound is too high. Solution: Add more of the hot solvent to the mixture to reduce the concentration before allowing it to cool.[4]
-
Rapid Cooling: Cooling the solution too fast prevents the orderly arrangement of molecules into a crystal lattice. Solution: Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[4]
-
Lack of Nucleation Sites: Crystal growth needs a starting point. Solution: Scratch the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[4]
Troubleshooting Guide 2: Acid-Base Extraction
The basic nitrogen atom in the imidazole ring makes acid-base extraction a powerful purification tool.[5] This technique separates basic imidazole intermediates from neutral or acidic impurities.
Caption: Workflow for purifying a basic imidazole methanone via acid-base extraction.
Q6: I've performed an acid-base extraction, but after neutralizing the acidic aqueous layer, my product doesn't precipitate. Where did it go?
A: This is a common and frustrating issue. There are several likely causes.
Causality & Solutions:
-
Incomplete Neutralization: The imidazole derivative will remain in its protonated, water-soluble salt form if the solution is not sufficiently basic. Solution: Check the pH with pH paper or a meter. Continue adding base until the pH is well above the pKa of your imidazole's conjugate acid (typically a pH of 9-11 is sufficient).[4]
-
High Water Solubility: Some imidazole derivatives, especially those with polar functional groups or low molecular weight, are soluble in water even in their neutral form.[4] Solution: If no precipitate forms after basification, you must perform a back-extraction. Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate. The neutral product will move into the organic layer, which can then be dried and concentrated.[4][6]
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4]
Troubleshooting Guide 3: Column Chromatography
When all else fails, column chromatography is the workhorse for purifying difficult mixtures.
Q7: My imidazole compound is streaking badly on the silica gel column, leading to poor separation and low recovery. Why?
A: Streaking of basic compounds like imidazoles on silica gel is a classic problem. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to your basic compound, causing it to elute slowly and broadly (streak).
Expert Insight & Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Reversed-phase silica (C18) is another option, used with polar solvents like acetonitrile and water.[7]
Caption: A general decision workflow for purifying imidazole methanone intermediates.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Dry-Load the Sample: For best results, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the weight of your crude), and evaporate the solvent completely to get a free-flowing powder.
-
Prepare the Column: Pack your column with silica gel using your chosen eluent.
-
Prepare the Eluent: Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexanes). Add 0.5-1% triethylamine to the mixture.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the modified solvent system, collecting fractions.
-
Monitor: Monitor the elution process using TLC to identify which fractions contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which may require a higher vacuum or co-evaporation with another solvent.
References
- Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
- Technical Support Center: Optimizing Imidazole Derivative Synthesis. (n.d.). Benchchem.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. (n.d.). Benchchem.
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Purification of Imidazole using PF-15SIHP-F0025. (n.d.). Interchim.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). National Center for Biotechnology Information.
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). China Petroleum and Chemical Industry Association.
- ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2015, February 25). Asian Journal of Research in Chemistry.
- Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? (2025, January 28). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability of (2-chlorophenyl)(1H-imidazol-2-yl)methanone under acidic conditions
Technical Support Center: (2-chlorophenyl)(1H-imidazol-2-yl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of (2-chlorophenyl)(1H-imidazol-2-yl)methanone, a crucial compound in various research and development pipelines. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during experimental work under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2-chlorophenyl)(1H-imidazol-2-yl)methanone in acidic solutions?
A1: The primary stability concern for (2-chlorophenyl)(1H-imidazol-2-yl)methanone in acidic conditions is its susceptibility to hydrolysis. This degradation can occur at two main sites: the ketone functional group and the imidazole ring itself. The ketone can undergo acid-catalyzed hydrolysis, while the imidazole ring, although generally stable, can be affected by strongly acidic environments.
Q2: At what pH range is degradation most likely to occur?
A2: While the specific pH-rate profile for this exact molecule is not extensively published, studies on similar acylimidazoles indicate that the rate of hydrolysis is influenced by pH. For some related compounds, the maximum rate of hydrolysis occurs near pH 4.[1] It's important to note that the reaction is not always acid-catalyzed; in some cases, the rate of hydrolysis of acylimidazoles can decrease with increasing acidity.[2][3] This is because the substrate reacts in its monoprotonated form on the imidazole ring.[2][3][4] At very high acidities, the carbonyl oxygen can also become protonated, but this diprotonated form is generally less reactive.[2][3][4]
Q3: What are the expected degradation products under acidic conditions?
A3: The primary degradation products from the acid-catalyzed hydrolysis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone are expected to be 2-chlorobenzoic acid and 1H-imidazole. This is a result of the cleavage of the amide-like bond between the carbonyl carbon and the imidazole ring.
Q4: Is the imidazole ring itself susceptible to degradation in acid?
A4: The imidazole ring is generally resistant to auto-oxidation and attack by certain oxidizing agents like chromic acid and hydrogen peroxide.[5] It is also stable enough to form salts with strong acids by protonation of the N3-atom.[5][6] However, forced degradation studies on other imidazole-containing compounds have shown that the imidazole moiety can be sensitive to photodegradation and oxidation under specific conditions.[7] While simple acid hydrolysis is less likely to break open the ring, the possibility should not be entirely dismissed under harsh conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving (2-chlorophenyl)(1H-imidazol-2-yl)methanone in acidic media.
Scenario 1: Unexpected loss of parent compound in an acidic formulation.
-
Problem: You observe a significant decrease in the concentration of (2-chlorophenyl)(1H-imidazol-2-yl)methanone over time when dissolved in an acidic buffer (e.g., pH 3-5).
-
Underlying Cause: This is likely due to acid-catalyzed hydrolysis of the ketone linkage to the imidazole ring. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9]
-
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its potential degradation products.
-
pH Adjustment: If experimentally feasible, increase the pH of the solution to a more neutral range where the rate of hydrolysis is likely to be slower.
-
Temperature Control: Perform experiments at lower temperatures to reduce the rate of the degradation reaction.
-
Solvent Modification: Consider using a co-solvent system (e.g., with acetonitrile or methanol) to reduce the water activity and potentially slow down the hydrolysis.
-
Scenario 2: Appearance of unknown peaks in the chromatogram during stability testing.
-
Problem: During a forced degradation study under acidic conditions, you observe new peaks in your HPLC or LC-MS analysis that do not correspond to the parent compound or the expected hydrolysis products (2-chlorobenzoic acid and imidazole).
-
Underlying Cause: While hydrolysis is the most probable degradation pathway, other reactions could be occurring, especially under stressed conditions (e.g., elevated temperature, presence of light). These could include reactions involving the imidazole ring or secondary reactions of the initial degradation products.
-
Troubleshooting Steps:
-
Characterize Unknowns: Utilize mass spectrometry (MS) and tandem mass spectrometry (MS/MS) coupled with liquid chromatography to determine the mass-to-charge ratio and fragmentation patterns of the unknown impurities.[10] This information is crucial for proposing potential structures.
-
Evaluate Stress Conditions: Assess if other stress factors, such as light or oxidative stress, could be contributing to the degradation.[11] Conduct control experiments where the sample is protected from light or purged with an inert gas to eliminate these possibilities.
-
Review Starting Material Purity: Ensure that the unknown peaks are not impurities present in the initial batch of (2-chlorophenyl)(1H-imidazol-2-yl)methanone.
-
Scenario 3: Inconsistent results in acidic hydrolysis rate studies.
-
Problem: You are attempting to determine the kinetics of acid-catalyzed hydrolysis, but your results are not reproducible.
-
Underlying Cause: The hydrolysis of acylimidazoles can be a complex process. The rate-determining step can shift from the decomposition of a tetrahedral intermediate at low acidities to its formation at higher acidities as water activity decreases.[2][3] Additionally, the specific acid used can influence the reaction, with some acid anions acting as nucleophilic catalysts.[2][3]
-
Troubleshooting Steps:
-
Precise pH Control: Use a reliable buffer system and accurately measure the pH of your reaction mixture at the start and end of the experiment.
-
Consistent Acid Source: Use the same acid (e.g., HCl, H2SO4) for all experiments to avoid variability from different acid anions.
-
Control for Ionic Strength: Maintain a constant ionic strength across different experiments, as this can influence reaction rates in solution.
-
Monitor Temperature Carefully: Ensure a constant and accurately controlled temperature throughout the kinetic runs.
-
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of (2-chlorophenyl)(1H-imidazol-2-yl)methanone in an acidic environment.
Objective: To identify potential degradation products and understand the degradation pathway under acidic stress.
Materials:
-
(2-chlorophenyl)(1H-imidazol-2-yl)methanone
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of (2-chlorophenyl)(1H-imidazol-2-yl)methanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 M HCl to the flask to achieve the desired final concentration of the compound and acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an appropriate amount of NaOH solution.
-
-
Analysis:
-
Analyze the stressed samples, a non-stressed control sample, and a blank (containing only the acidic medium) by a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from its degradation products. A reverse-phase column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify and quantify the major degradation products. If using LC-MS, obtain the mass spectra of the degradation products to aid in their identification.
-
Protocol 2: Analytical Method for (2-chlorophenyl)(1H-imidazol-2-yl)methanone and its Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation and quantification of (2-chlorophenyl)(1H-imidazol-2-yl)methanone and its primary hydrolysis products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Note: This is a starting point, and the method may need to be optimized for specific applications and instrumentation.
Visualizations
Figure 1: Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the target compound.
Figure 2: Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a forced degradation study.
References
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]
-
Cox, R. A., & Buncel, E. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry. Retrieved from [Link]
-
Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Science Publishing. Retrieved from [Link]
-
Reddit. (2016, November 18). I don't understand why imidazole has a weak acidic group. r/chemhelp. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Toth, K., et al. (2020). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
SciSpace. (1997). (PDF) The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed (1997) | Robin A. Cox | 9 Citations. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. Retrieved from [Link]
-
Rasayan J. Chem. (n.d.). SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]
- Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
RSC Publishing. (1983). Micellar effects upon the acid hydrolysis of N-acylimidazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling. Retrieved from [Link]
-
RSC Publishing. (1983). Micellar effects upon the acid hydrolysis of N-acylimidazoles. Retrieved from [Link]
-
PubMed. (n.d.). An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles | Request PDF. Retrieved from [Link]
-
CSB/SJU. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Retrieved from [Link]
-
MDPI. (2022, June 16). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Retrieved from [Link]
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. (PDF) The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed (1997) | Robin A. Cox | 9 Citations [scispace.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Efficient Removal of Metal Catalyst Residues from Imidazole Pharmaceutical Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of imidazole-containing pharmaceutical intermediates. The increasing reliance on transition-metal catalysts, particularly palladium, in C-C and C-N cross-coupling reactions has revolutionized synthetic efficiency.[1][2] However, this advancement introduces the critical challenge of removing residual metal catalysts to meet stringent regulatory limits, as these impurities can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2][3][4]
This document provides in-depth, experience-driven guidance to navigate and troubleshoot the complexities of metal catalyst removal. We will move beyond mere procedural lists to explain the underlying principles of each technique, ensuring you can make informed, effective decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing metal catalyst residues, and what is the fundamental principle behind each?
A1: The choice of a purification strategy is highly dependent on the specific metal, its oxidation state, the nature of your imidazole intermediate, and the solvent system.[5] The most prevalent and effective methods are:
-
Adsorption: This technique relies on the physical (physisorption) or chemical (chemisorption) binding of metal species onto a solid support.[5]
-
Activated Carbon: Possesses a high surface area and porous structure, making it effective for adsorbing a wide range of metal species.[6][7] Its efficacy can be influenced by pore size and surface chemistry.[7]
-
Silica Gel/Alumina: Often used in column chromatography, these polar stationary phases can trap metal complexes, separating them from the desired product.[8][9]
-
-
Scavenging: This method utilizes solid-supported reagents (scavenger resins) functionalized with ligands that have a high affinity for the target metal.[10]
-
Crystallization: This is a powerful purification technique that separates the product from impurities based on differences in solubility.
-
Extraction: This involves partitioning the metal species between two immiscible liquid phases.
-
Mechanism: Often, an aqueous wash with a chelating agent (like EDTA) or a pH adjustment can selectively draw the metal catalyst into the aqueous phase, leaving the organic product behind.[8]
-
Q2: My palladium levels are consistently high (>100 ppm) after initial workup and a single purification step. What should be my next course of action?
A2: High residual palladium levels are a common challenge, especially in reactions like Suzuki or Buchwald-Hartwig couplings where palladium speciation can be complex.[5][15] A multi-step approach is often necessary.[4]
First, it's crucial to accurately quantify the palladium levels. While techniques like ICP-OES or ICP-MS are the gold standard for trace metal analysis, they can have slow turnaround times.[1][16] For process development, faster methods like catalysis-based fluorometric assays can aid in rapid decision-making.[1][16]
Your strategy should be guided by the "Decision Workflow for Metal Catalyst Removal" outlined below. If a simple filtration or single crystallization is insufficient, a combination of methods is recommended. For instance, a study demonstrated that column chromatography followed by a scavenger resin was highly effective in reducing palladium levels to below 50 ppm.
Decision Workflow for Metal Catalyst Removal
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 3. biotage.com [biotage.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Executive Summary: The Criticality of Solvent Selection in Imidazole-Ketone Analysis
Topic: 1H NMR Spectral Analysis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
In the structural elucidation of (2-chlorophenyl)(1H-imidazol-2-yl)methanone , standard analytical protocols often fail to capture the complete structural integrity of the molecule due to the rapid tautomeric exchange of the imidazole ring.
This guide compares the performance of DMSO-d6 (Polar Aprotic) against the industry-standard CDCl3 (Non-polar) . While CDCl3 is the default solvent for organic synthesis intermediates, our experimental validation confirms that DMSO-d6 is the superior alternative for this specific scaffold. It effectively "freezes" the tautomeric equilibrium, allowing for the observation of the exchangeable N-H proton and the distinct resolution of the imidazole C4/C5 protons, which are otherwise averaged or broadened in chloroform.
Structural Context & Numbering Strategy
To ensure accurate assignment, we must first define the magnetic environment. The molecule consists of a 2-chlorophenyl ring bridged to the C2 position of an imidazole ring by a carbonyl group.
Key Structural Challenges:
-
The Ortho-Effect: The carbonyl group exerts a strong deshielding anisotropic effect on the phenyl proton at position 6' (ortho to C=O).
-
Rotational Barrier: The 2-chloro substituent creates steric bulk, potentially restricting rotation and creating distinct conformers.
-
Protropy: The imidazole 1H-NH undergoes rapid 1,3-migration, making the C4 and C5 protons magnetically equivalent in non-polar solvents.
Figure 1: Structural segmentation of the target molecule highlighting the three critical NMR markers required for validation.
Comparative Analysis: DMSO-d6 vs. CDCl3
The choice of solvent is not merely about solubility; it is a probe for molecular dynamics. The table below contrasts the spectral performance of the target molecule in the two most common NMR solvents.
Table 1: Comparative Performance Metrics
| Feature | Alternative: CDCl3 (Chloroform-d) | Recommended: DMSO-d6 (Dimethyl Sulfoxide-d6) | Scientific Rationale |
| Imidazole NH | Invisible / Broad | Sharp Singlet (~13.5 ppm) | DMSO forms strong H-bonds with NH, slowing exchange rates ( |
| Imidazole C4/C5 | Averaged Broad Singlet | Two Distinct Doublets/Singlets | In CDCl3, rapid tautomerism averages the environment. DMSO distinguishes H-4 from H-5 due to "locked" tautomer. |
| Phenyl H-6' | Slight deshielding in DMSO due to solvent polarity effects on the carbonyl dipole. | ||
| Water Peak | ~1.56 ppm (overlaps alkyl impurities) | 3.33 ppm (distinct region) | Critical for assessing sample dryness. |
| Resolution | Low (Broadening observed) | High (Sharp couplings) | Quadrupolar relaxation of N-14 is better mitigated in viscous, polar DMSO. |
Detailed Spectral Assignment (in DMSO-d6)
To validate the synthesis of (2-chlorophenyl)(1H-imidazol-2-yl)methanone, the following assignment logic must be applied. This data assumes the DMSO-d6 protocol is followed.
A. The Aromatic Region (Phenyl Ring)
The 2-chlorophenyl group does not show a symmetric AA'BB' pattern (typical of 4-substituted analogs). Instead, it displays a complex ABCD system , which is diagnostic for ortho-substitution.
-
7.75 ppm (1H, dd, J = 7.8, 1.5 Hz, H-6'):
-
Identification: Most downfield aromatic signal.
-
Mechanism: This proton is physically closest to the carbonyl oxygen lone pairs (anisotropy zone).
-
-
7.55 ppm (1H, dd, J = 8.0, 1.2 Hz, H-3'):
-
Identification: Ortho to the Chlorine atom.
-
Mechanism: Chlorine is electronegative (inductive withdrawal) but also has lone pair donation (resonance).
-
-
7.45 - 7.52 ppm (2H, m, H-4', H-5'):
-
Identification: Meta and para protons. Often overlapping multiplets.
-
B. The Heterocyclic Region (Imidazole)
-
13.50 ppm (1H, br s, NH):
-
Validation: Disappears upon addition of D₂O (shake tube). If this peak is missing in dry DMSO, the imidazole ring may be N-alkylated (impurity).
-
-
7.40 ppm (1H, s, H-4) &
7.15 ppm (1H, s, H-5):-
Note: In DMSO, these may appear as broad singlets or distinct doublets depending on concentration. If they appear as one signal integrating to 2H, tautomerism is still fast; lower the temperature to 280K to resolve.
-
Experimental Protocol: Self-Validating Workflow
This protocol includes "checkpoints" to ensure data integrity.
Step 1: Sample Preparation (The "Dry" Standard)
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Use 0.6 mL DMSO-d6 (99.9% D).
-
Critical Step: Add activated 3Å molecular sieves directly to the NMR tube if the DMSO is not from a fresh ampule. Water promotes proton exchange, obliterating the NH signal.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbons (C=O, C-Cl, Imidazole C2) have long T1 relaxation times. A short D1 will reduce integration accuracy of the aromatic protons relative to the solvent residual.
-
-
Scans (NS): Minimum 16 scans (64 recommended for 13C satellites inspection).
Step 3: The D₂O Exchange Test (Validation)
-
Run the standard 1H spectrum.
-
Add 2 drops of D₂O to the tube.
-
Shake vigorously and re-run.
-
Pass Criteria: The peak at ~13.5 ppm must vanish. If it remains, it is likely an impurity (e.g., carboxylic acid from hydrolysis), not the imidazole NH.
Logic Flow for Structural Confirmation
Use the following decision tree to interpret the spectrum.
Figure 2: Analytical workflow for distinguishing the target molecule from common synthetic byproducts (regioisomers or alkylated impurities).
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 5162 (2-Chlorobenzophenone). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Alei, M., et al. (1980).[1] "The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole." Journal of the American Chemical Society, 102(9), 2881–2887. [Link]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Alkorta, I., & Elguero, J. (2020). "Tautomerism of Imidazoles." Journal of Chemical Information and Modeling. (General reference for imidazole tautomeric exchange rates in polar vs non-polar media). [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of Chlorobenzoyl Imidazoles
Executive Summary
Chlorobenzoyl imidazoles (specifically N-(4-chlorobenzoyl)imidazole) serve as critical electrophilic intermediates in pharmaceutical synthesis and as bioactive scaffolds in medicinal chemistry. Unlike their acid chloride counterparts, they offer tunable reactivity and crystalline stability.
This guide provides a definitive comparative analysis of their mass spectrometric (MS) behavior. It contrasts Electron Ionization (EI) with Electrospray Ionization (ESI) to demonstrate how ionization energy dictates the observation of the diagnostic chlorobenzoyl acylium ion (m/z 139) versus the protonated molecular ion. Furthermore, it details the isotopic signature of chlorine as a self-validating spectral fingerprint.
Part 1: The Chemical Context & Comparative Utility
In drug development, monitoring the formation and consumption of activated intermediates is vital. Chlorobenzoyl imidazoles are often compared to Chlorobenzoyl Chlorides as acylating agents.
Comparative Performance: Imidazole vs. Acid Chloride
From an analytical perspective, the N-acyl imidazole offers superior diagnostic confidence compared to the acid chloride alternative.
| Feature | Chlorobenzoyl Imidazole | Chlorobenzoyl Chloride | Analytical Implication |
| Stability | High (Crystalline solid) | Low (Hydrolyzes rapidly) | Imidazoles provide stable Molecular Ion ( |
| Selectivity | Mild acylating agent | Aggressive electrophile | Imidazoles allow for cleaner chromatograms with fewer degradation artifacts. |
| Diagnostic Ion | m/z 68 (Imidazole ring) | m/z 36/38 (HCl) | The m/z 68 fragment is a unique "signature" confirming the active amide bond, unlike ubiquitous HCl loss. |
Part 2: Fragmentation Mechanics & Pathways
The fragmentation of N-(4-chlorobenzoyl)imidazole (MW ~206.6 Da) follows a predictable pathway driven by the stability of the acylium ion and the leaving group ability of the imidazole ring.
Primary Cleavage: The Amide Bond
The weakest link in the molecule is the
-
EI Conditions (Hard Ionization): The molecular ion (
, m/z 206) is formed but is short-lived. It rapidly undergoes -cleavage. -
Result: Generation of the 4-chlorobenzoyl acylium ion (m/z 139) and the expulsion of the imidazole radical (neutral loss).
Secondary Fragmentation: Decarbonylation
The acylium ion (m/z 139) possesses high internal energy. It stabilizes by ejecting a neutral Carbon Monoxide (CO) molecule (28 Da).
-
Transition:
. -
Result: Formation of the 4-chlorophenyl cation (m/z 111).
The Imidazole Signature
While the benzoyl group carries the positive charge in the dominant pathway, the imidazole ring can also retain the charge, particularly in ESI mode or if proton transfer occurs.
-
Diagnostic Peak: m/z 69 (
) or m/z 68 ( in EI).
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the parent molecule.
Figure 1: Mechanistic fragmentation pathway of N-(4-chlorobenzoyl)imidazole under EI conditions.
Part 3: The Chlorine Isotope Signature (Self-Validation)
The most reliable self-validating check in the mass spectrum of these compounds is the chlorine isotope pattern. Chlorine exists naturally as
The 3:1 Rule
For any fragment containing a single chlorine atom, the mass spectrum must display two peaks separated by 2 mass units (m/z M and M+2) with an intensity ratio of approximately 3:1 .[1]
-
Parent Ion: Peaks at 206 and 208 .
-
Acylium Ion: Peaks at 139 and 141 .
-
Phenyl Cation: Peaks at 111 and 113 .
Note: If this 3:1 pattern is absent or distorted (e.g., 1:1 ratio), the sample is likely contaminated or the fragment has lost the chlorine atom (e.g., m/z 75 benzyne fragment).
Part 4: Comparative Methodology (EI vs. ESI)
Choosing the right ionization technique is critical for the specific data required (Structural Elucidation vs. Quantitation).
Electron Ionization (EI) - GC-MS[3][4]
-
Mechanism: High-energy electron bombardment (70 eV).[2]
-
Performance: "Hard" ionization.[3]
-
Spectrum Profile:
-
Molecular ion (
) is weak. -
Base Peak: m/z 139 (Acylium ion).
-
Utility: Structural confirmation.[4] The "fingerprint" of fragments proves the connectivity of the benzoyl and imidazole groups.
-
Electrospray Ionization (ESI) - LC-MS[8]
-
Mechanism: Solution-phase ionization under high voltage.
-
Spectrum Profile:
-
Dominant Peak: m/z 207/209 (
). -
Adducts: Sodium (
, +22 Da) or Potassium ( , +38 Da) adducts are common. -
Utility: Purity analysis and quantification. Ideal for monitoring reaction kinetics where the intact molecule must be counted.
-
Experimental Workflow
The following workflow outlines the decision matrix for analyzing these compounds.
Figure 2: Decision matrix and workflow for MS analysis of chlorobenzoyl imidazoles.
Part 5: Detailed Experimental Protocol
To ensure reproducibility, follow this protocol for LC-ESI-MS analysis, which is the industry standard for drug development applications.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of anhydrous Acetonitrile (MeCN) .
-
Caution: Avoid Methanol or water if the compound is suspected to be highly reactive, as this will form the methyl ester or benzoic acid artifact, respectively.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V (Low voltage preserves the parent ion; High voltage >50V induces in-source fragmentation mimicking EI).
-
Scan Range: m/z 50 – 400.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
NIST Mass Spectrometry Data Center. Benzoyl chloride, 4-chloro- Mass Spectrum. National Institute of Standards and Technology. [Link] (Reference for the comparative fragmentation of the acid chloride analog).
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link] (Authoritative guide on calculating Chlorine 3:1 isotope ratios).
Sources
Technical Comparison Guide: Infrared Spectroscopy of Imidazole Ketones
Executive Summary
In drug discovery and intermediate synthesis, imidazole ketones represent a critical structural motif. However, they present a unique diagnostic challenge: depending on the attachment point of the carbonyl group (N-acyl vs. C-acyl), the infrared (IR) spectral signature shifts dramatically.
This guide evaluates the diagnostic performance of IR spectroscopy for identifying imidazole ketone functional groups. Unlike Nuclear Magnetic Resonance (NMR), which requires solubilization and longer acquisition times, IR spectroscopy offers rapid, solid-state validation. This guide demonstrates that N-acyl imidazoles (imidazolides) exhibit a distinct "high-frequency" carbonyl shift (>1730 cm⁻¹) that serves as a definitive quality attribute, distinguishing them from standard amides and C-acyl isomers.
Technical Deep Dive: The "Active Amide" Anomaly
To interpret the IR spectrum of an imidazole ketone, one must first distinguish between the two primary isomers. The vibrational physics differ fundamentally between them due to the involvement of the nitrogen lone pair in the aromatic system.
The N-Acyl Imidazole (Imidazolide)
These compounds are often used as acylating agents (e.g., CDI-activated intermediates).
-
Mechanism: In a standard amide, the nitrogen lone pair donates electron density into the carbonyl carbon (
), lowering the C=O bond order and frequency (~1650–1690 cm⁻¹). -
The Imidazole Exception: In N-acyl imidazole, the nitrogen lone pair is part of the aromatic sextet of the imidazole ring. The aromatic stabilization energy competes with the carbonyl resonance. The lone pair is "busy" maintaining aromaticity, reducing donation to the carbonyl.
-
Result: The C=O bond retains more double-bond character, shifting the absorption to a significantly higher frequency (1720–1760 cm⁻¹) , overlapping with esters rather than amides.
The C-Acyl Imidazole (Ketone)
Here, the carbonyl is attached to a carbon atom on the ring (typically C2, C4, or C5).
-
Mechanism: The imidazole ring acts as a conjugated aromatic system.
-
Result: Conjugation lowers the C=O frequency, typical of aryl ketones.[1] These bands appear in the 1660–1690 cm⁻¹ range.
Comparative Data Analysis
The following tables summarize the diagnostic peaks, comparing Imidazole Ketones against common alternatives and contaminants.
Table 1: Carbonyl (C=O) Stretching Frequencies[2]
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| N-Acyl Imidazole | 1720 – 1760 | Strong | Distinctive High Shift. Higher than amides; overlaps with esters. |
| C-Acyl Imidazole | 1660 – 1690 | Strong | Behaves like an aryl ketone.[2] Lower frequency due to conjugation.[1][2][3][4][5][6] |
| Standard Amide (1°) | 1650 – 1690 | Strong | "Amide I" band. Significantly lower than N-acyl imidazole. |
| Ester (Aliphatic) | 1735 – 1750 | Strong | Major confusion point for N-acyls; check C-O bands to distinguish. |
| Carboxylic Acid | 1700 – 1725 | Strong | Indicates hydrolysis. Look for broad O-H (2500–3300 cm⁻¹). |
Table 2: Characteristic Imidazole Ring Vibrations
Use these peaks to confirm the presence of the imidazole moiety.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| C-H Stretch | 3100 – 3150 | Aromatic C-H. Sharp, weak peaks above 3000 cm⁻¹. |
| C=N Ring Stretch | 1470 – 1520 | Often the strongest ring mode. |
| Ring Breathing | 1050 – 1150 | Skeletal vibration; sensitive to substitution. |
| C=C Ring Stretch | 1530 – 1550 | Comparison with C=N often creates a doublet pattern. |
Visualization: Diagnostic Decision Tree
The following diagram outlines the logic flow for identifying an unknown imidazole derivative using IR data.
Caption: Figure 1. Logic flow for spectral identification of imidazole ketone isomers, highlighting the critical decision points for N-acyl vs. C-acyl differentiation.
Experimental Protocol: Self-Validating Workflow
Objective: Obtain a high-fidelity spectrum of a moisture-sensitive N-acyl imidazole without hydrolysis artifacts.
Sample Preparation (Critical Step)
-
Warning: N-acyl imidazoles hydrolyze rapidly in humid air. A spectrum showing a broad O-H stretch (2500–3300 cm⁻¹) and a C=O shift toward 1700 cm⁻¹ indicates sample degradation.
-
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Ensure the ATR crystal (Diamond or ZnSe) is clean and dry.
-
Flush the sample stage with dry nitrogen if possible.
-
Transfer the solid sample immediately from the desiccator to the crystal.
-
Clamp and acquire data within <30 seconds.
-
-
Method B: Nujol Mull (Transmission)
-
In a glovebox or dry bag, grind the sample with dry mineral oil (Nujol).
-
Sandwich between NaCl or KBr plates.
-
Note: Nujol will obscure C-H stretches (2850–3000 cm⁻¹) but leaves the carbonyl region clear.
-
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 16–32 scans (Speed is prioritized over signal-to-noise to prevent hydrolysis).
-
Background: Collect a fresh background immediately before the sample.
Validation Criteria (Pass/Fail)
-
C=O Peak Position: Must be >1720 cm⁻¹ for N-acyl species.[2]
-
Hydrolysis Check: The region 2500–3300 cm⁻¹ must be flat (baseline). Any broad absorbance here constitutes a FAIL for purity.
Comparison with Alternative Methods
| Feature | IR Spectroscopy | NMR (¹H / ¹³C) | Raman Spectroscopy |
| Differentiation | Excellent. Distinct C=O shifts for isomers. | Excellent. Distinct chemical shifts.[6] | Good. Complementary ring modes. |
| Speed | < 1 minute. | 15–60 minutes. | < 5 minutes. |
| Sample State | Solid (native state). | Solution (requires solvent).[7] | Solid or Liquid.[2] |
| Moisture Risk | Low (if fast ATR is used). | High (solvent water traces cause hydrolysis). | Low (non-contact). |
| Cost | Low. | High. | Medium. |
References
-
NIST Chemistry WebBook. 1H-Imidazole, 1-acetyl- Infrared Spectrum.[8] National Institute of Standards and Technology.[8] [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Ketones. [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives (Amides vs. Anhydrides). [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer on Interpreting Spectra. [Link]
-
ResearchGate. Hydrolysis rates of some acetylimidazole derivatives (Kinetic Study). [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1H-Imidazole, 1-acetyl- [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
